Product packaging for 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone(Cat. No.:CAS No. 896508-00-2)

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Cat. No.: B1335521
CAS No.: 896508-00-2
M. Wt: 185.22 g/mol
InChI Key: YXJKOOFYLVVGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone (CAS 896508-00-2 ) is a high-purity organic compound with the molecular formula C8H15N3O2 and a molecular weight of 185.23 g/mol . This chemical features a piperazine ring, a well-known and significant scaffold in medicinal chemistry often serving as a key intermediate in the development of approved drugs . The structure combines a piperazine moiety with acetyl and amino ketone functional groups, making it a versatile building block (or synthon) for chemical synthesis and drug discovery efforts. Researchers value this compound for its potential to be further functionalized, as the integration of such frameworks within a single molecular structure has been shown to enhance biological activity in various studies . This product is strictly for Research and Development use. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the available safety data before handling. This compound may cause skin and serious eye irritation and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O2 B1335521 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone CAS No. 896508-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-aminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJKOOFYLVVGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone, is a novel or not widely reported substance. As such, the information presented herein is a combination of experimental data for the key starting material, 1-acetylpiperazine, and a proposed synthetic route with predicted properties for the target compound based on established chemical principles and data from analogous structures.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects.[1][2][3][4][5][6] The N-acetylpiperazine moiety, in particular, is a common building block in the synthesis of pharmacologically active compounds.[7] This technical guide provides a comprehensive overview of the known chemical properties of the key precursor, 1-acetylpiperazine, and a detailed, proposed synthetic protocol for the preparation of this compound. This document is intended to serve as a valuable resource for researchers in drug discovery and development by providing a foundational understanding of this class of compounds.

Physicochemical Properties

1-Acetylpiperazine (Starting Material)

1-Acetylpiperazine is a commercially available solid that serves as the primary starting material for the proposed synthesis. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-(piperazin-1-yl)ethanone[8]
CAS Number 13889-98-0[7][8][9][10]
Molecular Formula C₆H₁₂N₂O[8][9][10]
Molecular Weight 128.17 g/mol [8][9][10]
Appearance Clear light yellow liquid after melting / White to off-white solid[7][11]
Melting Point 31-34 °C[7][9][10]
Boiling Point 257.9 °C at 760 mmHg[10]
Solubility Soluble in water (210 g/L at 20°C) and methanol.[7][9][11]
pKa (basic) 7.9[8]
Flash Point 113 °C (closed cup)[9]
Density 1.027 g/cm³[10]
This compound (Target Compound - Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and should be confirmed by experimental data.

PropertyPredicted Value
Molecular Formula C₈H₁₅N₃O₂
Molecular Weight 185.22 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
LogP -1.2 to -0.8
Topological Polar Surface Area 61.8 Ų

Proposed Synthesis and Experimental Protocols

As there is no established protocol for the synthesis of this compound in the reviewed literature, a plausible and robust two-step synthetic route is proposed. This route begins with the readily available 1-acetylpiperazine and employs a phthalimide-protected 2-bromoethylamine, followed by deprotection to yield the final product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 1-Acetylpiperazine C 1-(4-Acetylpiperazin-1-yl)-2-(phthalimido)ethanone A->C K2CO3, Acetonitrile, Reflux B N-(2-Bromoethyl)phthalimide B->C D 1-(4-Acetylpiperazin-1-yl)-2-(phthalimido)ethanone F This compound (Target) D->F Ethanol, Reflux E Hydrazine monohydrate E->F

Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(phthalimido)ethanone (Intermediate)

This step involves the N-alkylation of 1-acetylpiperazine with N-(2-bromoethyl)phthalimide. The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile, add 1-acetylpiperazine (1.0 equivalent).

  • Add N-(2-bromoethyl)phthalimide (1.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure intermediate product.

Step 2: Synthesis of this compound (Target Compound)

The final step is the deprotection of the phthalimide group using hydrazine, a standard method for this transformation.

Experimental Protocol:

  • Dissolve the intermediate, 1-(4-Acetylpiperazin-1-yl)-2-(phthalimido)ethanone (1.0 equivalent), in ethanol.

  • Add hydrazine monohydrate (2.0-3.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide should form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be further purified by recrystallization or column chromatography to yield the final product, this compound.

Analytical Characterization (Predicted)

The successful synthesis of the target compound would be confirmed by standard analytical techniques. The expected spectral data are as follows:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the acetyl group protons (a singlet around 2.1 ppm), the piperazine ring protons (multiplets in the 2.4-3.6 ppm range), and the methylene protons of the aminoethanone moiety.

  • ¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the acetyl and ethanone groups, as well as for the carbons of the piperazine ring and the methylene groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (185.22 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide and ketone, and C-N stretching.

Biological Context and Potential Applications

Piperazine derivatives are known to possess a wide array of biological activities. Many compounds containing the N-arylpiperazine moiety exhibit significant effects on the central nervous system, particularly modulating serotonergic and dopaminergic receptors.[1] Furthermore, various piperazine derivatives have been investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][6] The introduction of an aminoethanone side chain to the N-acetylpiperazine core in the target compound may confer novel pharmacological properties, making it a person of interest for screening in various biological assays.

G cluster_0 Biological Activities of Piperazine Derivatives A Piperazine Core Structure B Antimicrobial A->B C Antifungal A->C D CNS Activity (Serotonergic/Dopaminergic) A->D E Anti-inflammatory A->E F Anticancer A->F

Caption: Overview of known biological activities of piperazine derivatives.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the starting material, 1-acetylpiperazine, and general laboratory safety practices, the following precautions should be taken:

  • 1-Acetylpiperazine: Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation.[8]

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive summary of the available information on 1-acetylpiperazine and a detailed, scientifically-grounded proposal for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be a reliable method for the preparation of this novel compound. The information presented herein should serve as a valuable starting point for researchers interested in exploring the chemical and biological properties of this and related N-substituted piperazine derivatives. Further experimental work is required to confirm the predicted properties and to fully elucidate the pharmacological potential of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a theoretical framework for the synthesis and structure elucidation of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. The experimental protocols are based on analogous chemical transformations, and the spectroscopic data are predicted based on the chemical structure. Actual experimental results may vary.

Introduction

This compound is a piperazine derivative of interest in medicinal chemistry due to the prevalence of the piperazine scaffold in numerous biologically active compounds. The presence of a secondary amine, a ketone, and an amide functional group suggests its potential as a versatile building block in the synthesis of more complex molecules. This guide outlines a proposed synthetic route and a comprehensive strategy for the structural confirmation of this compound using modern spectroscopic techniques.

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from commercially available N-acetylpiperazine and a protected glycine derivative. A tert-butyloxycarbonyl (Boc) protecting group is suitable for the amino group of glycine, which can be removed under acidic conditions in the final step.

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection N-acetylpiperazine N-Acetylpiperazine Intermediate tert-butyl (2-(4-acetylpiperazin-1-yl)-2-oxoethyl)carbamate N-acetylpiperazine->Intermediate Et3N, DCM, 0 °C to rt Boc-glycyl_chloride Boc-glycyl chloride Boc-glycyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product TFA, DCM, rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(4-acetylpiperazin-1-yl)-2-oxoethyl)carbamate

  • To a solution of N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • In a separate flask, dissolve N-acetylpiperazine (1.0 eq) and triethylamine (Et3N, 2.5 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.

  • Add the freshly prepared N-Boc-glycyl chloride solution dropwise to the N-acetylpiperazine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the purified tert-butyl (2-(4-acetylpiperazin-1-yl)-2-oxoethyl)carbamate (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, likely as a TFA salt. Neutralization with a suitable base can provide the free amine.

Structure Elucidation

A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy is employed for the comprehensive structure elucidation of the final product.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

ParameterPredicted Value
Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
Exact Mass 185.1164
Key Fragmentation m/z 142 ([M-CH2NH2]+), m/z 128 ([M-C(O)CH2NH2]+), m/z 85, m/z 56
Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-3400N-H (amine)Stretch (broad)
2850-2950C-H (aliphatic)Stretch
~1680C=O (ketone)Stretch
~1640C=O (amide)Stretch
~1550N-H (amine)Bend
1000-1200C-NStretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.60t, J = 5.0 Hz2HH-3', H-5' (axial)
~3.50t, J = 5.0 Hz2HH-3', H-5' (equatorial)
~3.40s2HH-2
~2.50t, J = 5.0 Hz4HH-2', H-6'
~2.10s3HH-8

¹³C NMR (Predicted, 100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~170.0C-7
~168.0C-1
~55.0C-2
~45.0C-2', C-6'
~42.0C-3', C-5'
~21.0C-8

Visualization of Structure Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound.

Structure_Elucidation_Workflow Synthesis Synthesize Compound Purification Purify Compound (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Data_Analysis Correlate Spectroscopic Data MS->Data_Analysis IR->Data_Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Analysis Structure_Confirmation Confirm Structure of this compound Data_Analysis->Structure_Confirmation

In-Depth Technical Guide: 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone and its Core Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper serves as a detailed guide on the chemical properties and synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. Due to the absence of a publicly registered CAS number and extensive documentation for the title compound, this document focuses on its key precursor, 1-Acetylpiperazine (CAS: 13889-98-0) . A proposed, scientifically-grounded synthetic route to the target molecule is also provided to facilitate further research and development.

Executive Summary

The quest for novel pharmaceutical agents often involves the synthesis of unique molecular scaffolds. This compound represents such a scaffold, combining the versatile piperazine core with reactive acetyl and aminoethanone functionalities. While direct experimental data for this specific molecule is scarce, a thorough understanding of its key intermediate, 1-Acetylpiperazine, provides a solid foundation for its synthesis and potential applications. This guide offers a compilation of known data for 1-Acetylpiperazine and a logical, actionable synthetic strategy to obtain this compound.

Core Intermediate: 1-Acetylpiperazine (CAS: 13889-98-0)

1-Acetylpiperazine is a widely utilized building block in the synthesis of more complex molecules, especially within the pharmaceutical industry, where it is a precursor to a variety of psychoactive drugs, antihistamines, and antipsychotics.[1]

Quantitative Data Summary

The key physicochemical properties of 1-Acetylpiperazine are detailed in the table below, providing a ready reference for experimental planning.

PropertyValueReference(s)
CAS Number 13889-98-0
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Appearance A clear, light yellow liquid when melted; typically a white to off-white crystalline solid at room temperature.[1][2]
Melting Point 31-34 °C
Flash Point 110 °C (230 °F)[3]
Solubility Soluble in methanol and water (210 g/L at 20°C).[2]
pKa (basic) 7.9[4]
¹H NMR Spectrum The spectrum is consistent with the chemical structure.[5]
Purity Typically ≥98.5% as determined by Gas Chromatography (GC).[6]
Experimental Protocol: Synthesis of 1-Acetylpiperazine

The standard industrial and laboratory synthesis of 1-Acetylpiperazine involves the acetylation of piperazine.[1] Below are two common procedures.

Method 1: Iodine-Catalyzed Transamidation [7]

  • Materials: Anhydrous piperazine, acetamide, iodine, and xylene.

  • Procedure:

    • Combine anhydrous piperazine (1.0 mole), acetamide (1.0 mole), and a catalytic amount of iodine (approximately 1.0 g) in 250 ml of xylene.

    • Heat the mixture to a gentle reflux and maintain this temperature overnight.

    • After the reaction is complete, remove the xylene and any unreacted starting materials via distillation under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain pure 1-Acetylpiperazine.

Method 2: Acetylation with Acetic Anhydride [1]

  • Materials: Piperazine, acetic anhydride, and a suitable solvent.

  • Procedure:

    • Dissolve piperazine in an appropriate solvent.

    • Add acetic anhydride to the solution in a dropwise manner, controlling the temperature of the reaction.

    • Stir the mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Isolate the product through an extraction process, followed by purification via recrystallization or distillation.

G piperazine Piperazine reaction Acetylation piperazine->reaction acetylating_agent Acetic Anhydride or Acetyl Chloride acetylating_agent->reaction product 1-Acetylpiperazine reaction->product

Caption: Synthesis of 1-Acetylpiperazine.

Proposed Synthetic Pathway to this compound

The synthesis of the title compound can be logically approached through a two-step process starting from 1-Acetylpiperazine, as detailed below. This proposed route is based on established N-alkylation and deprotection reactions common in medicinal chemistry.

Step 1: N-Alkylation with a Protected 2-Aminoethyl Halide

This step introduces the protected aminoethanone precursor onto the piperazine ring.

  • Reaction: 1-Acetylpiperazine is reacted with an N-protected 2-haloethylamine, for example, N-(2-bromoethyl)phthalimide.

  • Materials: 1-Acetylpiperazine, N-(2-bromoethyl)phthalimide, a suitable base such as Potassium Carbonate[7], and a polar aprotic solvent like Acetonitrile or DMF.

  • Procedure:

    • In a reaction vessel, combine 1-Acetylpiperazine (1.0 equivalent), N-(2-bromoethyl)phthalimide (1.0 to 1.2 equivalents), and potassium carbonate (2 to 3 equivalents) in acetonitrile.

    • Heat the mixture to reflux and stir overnight. Monitor the reaction's progress using TLC.

    • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product, 1-(4-acetylpiperazin-1-yl)-2-(phthalimido)ethane, using column chromatography.

Step 2: Deprotection of the Amino Group

The final step is the removal of the protecting group to yield the desired primary amine.

  • Reaction: The phthalimide protecting group is cleaved using hydrazine.

  • Materials: 1-(4-acetylpiperazin-1-yl)-2-(phthalimido)ethane, hydrazine hydrate, and ethanol.

  • Procedure:

    • Dissolve the protected intermediate in ethanol.

    • Add an excess of hydrazine hydrate (typically 5 to 10 equivalents).

    • Heat the solution to reflux for several hours. A precipitate of phthalhydrazide will form.

    • After cooling, filter the mixture to remove the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by recrystallization or column chromatography to obtain this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection start 1-Acetylpiperazine reaction1 Alkylation start->reaction1 reagent1 N-(2-bromoethyl)phthalimide (Protected 2-aminoethyl halide) reagent1->reaction1 intermediate 1-(4-acetylpiperazin-1-yl)-2-(phthalimido)ethane reaction2 Deprotection intermediate->reaction2 reagent2 Hydrazine Hydrate reagent2->reaction2 product This compound reaction1->intermediate reaction2->product

Caption: Proposed synthesis of this compound.

Outlook and Future Directions

The piperazine scaffold is a privileged structure in medicinal chemistry, and derivatives are constantly being explored for novel biological activities.[8] The title compound, with its terminal primary amine, is an excellent candidate for further derivatization to create libraries of novel compounds for high-throughput screening. Future research should focus on the successful synthesis and subsequent biological evaluation of this and analogous compounds to explore their therapeutic potential.

Disclaimer

The synthetic protocol for this compound described herein is a proposed route based on established chemical literature and has not been experimentally validated by the authors of this document. It is imperative that any researcher attempting this synthesis performs a thorough literature review and optimizes the experimental conditions. All chemical manipulations should be carried out with appropriate personal protective equipment in a well-ventilated fume hood.

References

Technical Guide: Synthesis of the 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic methodology for the preparation of the 1-(4-acetylpiperazin-1-yl)-2-aminoethanone building block, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis proceeds via a two-step route involving the acylation of N-acetylpiperazine followed by a Gabriel-type amination. This guide provides detailed experimental protocols, quantitative data, and a logical workflow for the successful synthesis and characterization of this key intermediate.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, commencing with the readily available starting material, 1-acetylpiperazine. The overall synthetic transformation is depicted below:

Step 1: Synthesis of 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone (Intermediate 1)

The first step involves the acylation of 1-acetylpiperazine with 2-chloroacetyl chloride in an inert solvent. This reaction proceeds via nucleophilic acyl substitution to yield the chlorinated intermediate.

Step 2: Synthesis of this compound (Final Product)

The final product is obtained through the amination of the chloro-intermediate. The Gabriel synthesis, a reliable method for preparing primary amines from alkyl halides, is employed. This involves the reaction of the chloro-intermediate with potassium phthalimide, followed by hydrazinolysis to liberate the desired primary amine.

Experimental Protocols

Synthesis of 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone

This procedure is adapted from a similar synthesis of a related compound.[1]

Materials:

  • 1-Acetylpiperazine

  • 2-Chloroacetyl chloride

  • Dichloromethane (CH2Cl2), anhydrous

  • 10% Sodium bicarbonate (NaHCO3) aqueous solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylpiperazine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 2-chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane to the cooled solution of 1-acetylpiperazine over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize the mixture by the careful addition of a 10% aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-chloro-1-(4-acetylpiperazin-1-yl)ethanone.

Synthesis of this compound

The Gabriel synthesis is a well-established method for the conversion of alkyl halides to primary amines.[2][3]

Materials:

  • 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

Procedure:

Part A: Phthalimide Alkylation

  • In a round-bottom flask, dissolve 2-chloro-1-(4-acetylpiperazin-1-yl)ethanone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide.

  • Heat the reaction mixture with stirring to a temperature that facilitates the SN2 reaction, typically between 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

Part B: Hydrazinolysis (Ing-Manske Procedure) [4]

  • To the reaction mixture from Part A, add ethanol followed by hydrazine hydrate (2.0 eq).

  • Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue contains the crude this compound.

Purification:

The crude product can be purified by an appropriate method such as column chromatography or by forming a hydrochloride salt and recrystallizing.

Quantitative Data

The following table summarizes the expected and reported yields for the synthetic steps.

StepIntermediate/ProductStarting MaterialReagentsSolventYield
12-Chloro-1-(4-acetylpiperazin-1-yl)ethanone1-Acetylpiperazine2-Chloroacetyl chloride, NaHCO3Dichloromethane~90%
2This compoundIntermediate from Step 1Potassium phthalimide, Hydrazine hydrateDMF, EthanolN/A

Note: The yield for Step 2 is not explicitly reported in the searched literature for this specific substrate and will be dependent on the optimization of the reaction conditions.

Characterization Data

Characterization data for the final product is crucial for confirming its identity and purity. While specific spectral data for this compound was not found in the search results, the expected spectroscopic features are outlined below.

This compound

  • 1H NMR: Expected signals would include a singlet for the acetyl methyl group, multiplets for the piperazine ring protons, a singlet for the methylene protons adjacent to the carbonyl group, and a broad singlet for the primary amine protons.

  • 13C NMR: Expected signals would include a peak for the acetyl methyl carbon, peaks for the piperazine ring carbons, a peak for the methylene carbon adjacent to the carbonyl, and two carbonyl carbon signals (one for the acetyl group and one for the ethanone).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C8H15N3O2, MW: 185.23 g/mol ).

Logical Workflow and Diagrams

Synthetic Workflow

The overall synthetic workflow is presented below as a DOT language script for visualization.

Synthesis_Workflow Start 1-Acetylpiperazine Intermediate 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone Start->Intermediate Acylation Step 1 Reagent1 2-Chloroacetyl chloride Reagent1->Intermediate FinalProduct This compound Intermediate->FinalProduct Gabriel Amination Step 2 Reagent2 1. Potassium Phthalimide 2. Hydrazine Hydrate Reagent2->FinalProduct

Caption: Synthetic workflow for this compound.

Signaling Pathway Context

The search did not yield specific information on signaling pathways directly involving this compound. However, piperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) which are integral to numerous signaling cascades. The diagram below illustrates a generalized GPCR signaling pathway where a piperazine-containing ligand might act as an antagonist.

GPCR_Signaling Ligand Piperazine Derivative (e.g., Antagonist) Receptor GPCR Ligand->Receptor Binding (Blocks Agonist) G_protein G-Protein (α, β, γ subunits) Receptor->G_protein No Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector No Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Inhibition

Caption: Generalized GPCR antagonist signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of the this compound building block. The described two-step synthetic route is based on well-established chemical transformations and offers a reliable method for accessing this valuable compound for applications in drug discovery and development. Further optimization of the amination step and detailed analytical characterization are recommended for researchers implementing this synthesis. The provided diagrams offer a clear visualization of the synthetic workflow and a potential biological context for this class of molecules.

References

Potential Mechanisms of Action of Acetylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpiperazine derivatives, a versatile class of compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action of these derivatives, focusing on their roles as cholinesterase inhibitors, antioxidants, and modulators of key signaling pathways. This document summarizes quantitative data, details experimental protocols, and visualizes complex biological interactions to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The piperazine scaffold is a privileged structure in modern medicinal chemistry, and the addition of an acetyl group can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. N-acetylpiperazine and its analogs have been investigated for a range of therapeutic applications, primarily targeting the central nervous system and conditions associated with oxidative stress. This guide will delve into the core mechanisms through which these compounds are believed to exert their effects.

Cholinesterase Inhibition: A Target for Neurodegenerative Diseases

A prominent mechanism of action for a number of piperazine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy in Alzheimer's disease and other neurodegenerative disorders.

Quantitative Data on Cholinesterase Inhibition

Several studies have synthesized and evaluated piperazine derivatives for their cholinesterase inhibitory activity. While data specifically on N-acetylpiperazine derivatives is emerging, related compounds show promising results.

Compound IDTarget EnzymeIC50 (µM)Reference
General Piperazine Derivatives AChE4.59 - 6.48[1]
BChE4.85 - 8.35[1]
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

The inhibitory activity of acetylpiperazine derivatives on AChE is commonly determined using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

Detailed Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • AChE solution (e.g., from electric eel).

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • DTNB solution.

    • Test compound solutions (acetylpiperazine derivatives) at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[2]

    • Add 10 µL of the test compound solution (or vehicle for control).[2]

    • Add 10 µL of AChE solution (e.g., 1 U/mL).[2]

    • Incubate the plate for 10 minutes at 25 °C.[2]

    • Add 10 µL of 10 mM DTNB to the reaction mixture.[2]

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.[2]

    • Shake the plate for 1 minute.[2]

    • After a 10-minute incubation, stop the reaction by adding 20 µL of 5% SDS.[2]

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

AChE_Inhibition Acetylpiperazine Acetylpiperazine Derivative AChE Acetylcholinesterase (AChE) Acetylpiperazine->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes Synaptic_Cleft Increased Synaptic Acetylcholine Choline_Acetate Choline + Acetate Acetylcholine->Choline_Acetate Postsynaptic_Receptor Postsynaptic Cholinergic Receptor Synaptic_Cleft->Postsynaptic_Receptor Activates Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling

Acetylcholinesterase Inhibition Pathway

Antioxidant Activity and Modulation of the IL-6/Nrf2 Pathway

Certain acetylpiperazine derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress implicated in various pathologies, including neurodegenerative diseases.

Quantitative Data on Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using radical scavenging assays.

Compound IDAssayIC50 (µg/mL)Reference
Compound 50 (Berberine derivative with N-acetylpiperazine) DPPH11.08[3]
ABTS4.76[3]
LQFM180 DPPH-[4]
Experimental Protocols

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically at 517 nm.

Detailed Protocol:

  • Reagent Preparation:

    • 0.1 mM DPPH solution in methanol.

    • Test compound solutions at various concentrations in a suitable solvent.

    • Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • Add 3 mL of the 0.1 mM DPPH solution to 1 mL of the test compound solution.

    • Shake the mixture vigorously.

    • Allow the reaction to stand for 30 minutes at room temperature in the dark.[5]

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • IC50 values are then determined.

Principle: This assay measures the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. The assay is typically an ELISA-based method where a specific double-stranded DNA sequence containing the Nrf2 consensus binding site is immobilized on a 96-well plate. Active Nrf2 from nuclear extracts binds to this sequence and is detected by a specific primary antibody followed by a HRP-conjugated secondary antibody.

Detailed Protocol (based on a commercial kit):

  • Nuclear Extract Preparation:

    • Culture cells and treat with the acetylpiperazine derivative.

    • Harvest the cells and isolate the nuclear fraction using a nuclear extraction kit.

  • Assay Procedure:

    • Add the prepared nuclear extracts to the wells of the Nrf2-binding site coated plate.

    • Incubate for 1 hour at room temperature to allow Nrf2 binding.[6]

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody against Nrf2 and incubate for 1 hour.[6]

    • Wash and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation.[6]

    • Add the developing solution and incubate until a blue color develops.[6]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]

Signaling Pathway

Some piperazine derivatives have been shown to promote cell survival through an IL-6/Nrf2 positive-feedback loop.[7][8]

Nrf2_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetylpiperazine Acetylpiperazine Derivative ROS Reactive Oxygen Species (ROS) Acetylpiperazine->ROS Reduces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Inhibits Dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_cyto->Nrf2_Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation IL6R IL-6 Receptor STAT3 STAT3 IL6R->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Nrf2_nu Promotes Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds IL6_gene IL-6 Gene Nrf2_nu->IL6_gene Activates Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates IL6 IL-6 IL6_gene->IL6 Expression IL6->IL6R Binds

Antioxidant IL-6/Nrf2 Signaling Pathway

Modulation of GABAergic and Other Neurotransmitter Systems

The piperazine scaffold is a common feature in many centrally acting drugs, and its derivatives are known to interact with various neurotransmitter receptors.

GABA-A Receptor Antagonism

While not extensively studied for acetylated derivatives, some piperazine compounds act as antagonists at the GABAA receptor.[9] This action can lead to an increase in catecholamine levels, which may contribute to their psychoactive effects.

Quantitative Data: Data for specific N-acetylpiperazine derivatives is currently limited. However, for general piperazine derivatives, IC20 values for GABAA receptor antagonism have been reported in the micromolar range.[9]

Interaction with Serotonergic and Dopaminergic Receptors

Arylpiperazine derivatives are well-known for their high affinity for serotoninergic (5-HT) and dopaminergic (D) receptors. The specific receptor subtype affinity and functional activity (agonist, antagonist, or partial agonist) are highly dependent on the substitution pattern on both the aryl and piperazine rings. One study reported that the N-acetylpiperazine derivative LQFM180 was able to bind to α1B, 5-HT1A, and D2 receptors in the low micromolar range.[4]

Experimental Protocol: Radioligand Binding Assay

Principle: This technique is used to determine the affinity of a ligand (the acetylpiperazine derivative) for a specific receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Detailed Protocol (General):

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest (e.g., 5-HT1A, D2).

  • Binding Reaction:

    • Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled acetylpiperazine derivative.

  • Separation and Detection:

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis:

    • The data are used to calculate the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor.

Signaling Pathway

Neurotransmitter_Modulation cluster_gaba GABAergic System cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System Acetylpiperazine Acetylpiperazine Derivative GABA_A GABA-A Receptor Acetylpiperazine->GABA_A Antagonizes HT1A 5-HT1A Receptor Acetylpiperazine->HT1A Binds HT2A 5-HT2A Receptor Acetylpiperazine->HT2A Binds D2 D2 Receptor Acetylpiperazine->D2 Binds GABA_A_Modulation Modulation of Inhibitory Neurotransmission GABA_A->GABA_A_Modulation Serotonin_Modulation Modulation of Serotonergic Signaling HT1A->Serotonin_Modulation HT2A->Serotonin_Modulation Dopamine_Modulation Modulation of Dopaminergic Signaling D2->Dopamine_Modulation

Neurotransmitter Receptor Modulation

Conclusion

Acetylpiperazine derivatives represent a promising class of compounds with multiple potential mechanisms of action. Their ability to inhibit cholinesterases, exhibit antioxidant effects through pathways like the IL-6/Nrf2 loop, and modulate key neurotransmitter systems underscores their therapeutic potential, particularly for complex multifactorial diseases of the central nervous system. Further research, including the generation of more extensive quantitative structure-activity relationship data and detailed in vivo studies, is warranted to fully elucidate their pharmacological profiles and advance their development as novel therapeutic agents. This guide provides a foundational understanding of these mechanisms and the experimental approaches to investigate them, serving as a valuable tool for the scientific community.

References

The Piperazine Synthon: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive literature review of piperazine-based synthons, focusing on their synthesis, application in drug discovery, and the structure-activity relationships that govern their biological effects.

The Significance of the Piperazine Moiety in Medicinal Chemistry

The widespread use of the piperazine core in drug design can be attributed to several key factors:

  • Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the fine-tuning of crucial properties such as solubility, lipophilicity, and basicity. This modulation is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][2]

  • Pharmacodynamic Versatility: The piperazine scaffold serves as a versatile linker or central core to which various pharmacophoric groups can be attached in a specific spatial orientation. This enables the design of molecules that can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Synthetic Accessibility: A plethora of robust and efficient synthetic methods have been developed for the preparation and derivatization of piperazine-containing molecules, making them readily accessible for chemical exploration.

The therapeutic applications of piperazine-containing drugs are extensive, spanning areas such as oncology (e.g., Imatinib, Olaparib), central nervous system disorders (e.g., Clozapine, Vortioxetine), infectious diseases (e.g., Ciprofloxacin), and cardiovascular diseases.[3][4]

Key Synthetic Methodologies for Piperazine-Based Synthons

The construction and functionalization of the piperazine ring can be achieved through a variety of synthetic strategies. This section details the experimental protocols for several key transformations.

N-Arylation of Piperazines

The formation of a carbon-nitrogen bond between an aryl group and a piperazine nitrogen is a common and crucial step in the synthesis of many pharmaceuticals.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the N-arylation of amines.[5][6][7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

To a reaction vessel containing palladium acetate (0.47 mol%) and (R)-BINAP (0.2 mol%) in toluene at 40 °C, the aryl bromide (1 equivalent), N-methylpiperazine (2 equivalents), and sodium tert-butoxide (1.4 equivalents) are added. The mixture is stirred at 100 °C until complete conversion of the aryl bromide is observed by TLC or LC-MS. The reaction is then cooled to room temperature. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

A logical workflow for a typical Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide Piperazine Pd Catalyst Ligand Base mixing Combine Reagents in Solvent reagents->mixing solvent Anhydrous Toluene solvent->mixing heating Heat to Reflux (e.g., 100 °C) mixing->heating Inert Atmosphere monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Work-up (Wash with Water/Brine) monitoring->extraction Upon Completion drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Column Chromatography drying->purification product N-Arylpiperazine purification->product

Buchwald-Hartwig Amination Workflow

The copper-catalyzed Ullmann condensation is a classical method for N-arylation, often requiring higher temperatures than palladium-catalyzed methods.[9]

N-Alkylation of Piperazines

The introduction of alkyl groups onto the piperazine nitrogens is commonly achieved through nucleophilic substitution or reductive amination.

Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[10][11][12]

Experimental Protocol: General Procedure for Reductive Amination [13]

To a stirred solution of 1-Boc-piperazine (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at room temperature under an inert atmosphere (e.g., argon). The reaction mixture is stirred overnight. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The general mechanism of reductive amination is illustrated below.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction piperazine Piperazine Derivative hemiaminal Hemiaminal piperazine->hemiaminal carbonyl Aldehyde or Ketone carbonyl->hemiaminal iminium Iminium Ion hemiaminal->iminium -H2O product N-Alkylpiperazine iminium->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Hydride Transfer

Reductive Amination Mechanism
C-H Functionalization of Piperazines

Recent advances in synthetic methodology have enabled the direct functionalization of the C-H bonds of the piperazine ring, providing access to novel chemical space.[14][15][16]

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C bonds.[14][17]

Experimental Protocol: Photoredox C-H Arylation of N-Boc-piperazine [14]

A reaction tube is charged with N-Boc-piperazine (1 equivalent), an aryl halide (1.5 equivalents), a photoredox catalyst such as Ir(ppy)3 (1-2 mol%), a base (e.g., NaOAc, 2 equivalents), and a suitable solvent (e.g., DMSO). The mixture is degassed by sparging with an inert gas (e.g., argon) for 15-20 minutes. The reaction tube is then sealed and irradiated with visible light (e.g., blue LEDs) with stirring at room temperature for 12-24 hours. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Solid-Phase Synthesis of Piperazine Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening.[18][19]

Experimental Protocol: Solid-Phase Synthesis of a Piperazine-2-carboxamide Library [19]

  • Resin Loading: Fmoc-Rink Amide resin is deprotected with 20% piperidine in DMF. The free amine on the resin is then coupled with a suitably protected piperazine-2-carboxylic acid scaffold using a coupling agent such as HBTU in the presence of a base like DIEA.

  • N4-Derivatization: The Fmoc protecting group on the piperazine nitrogen is removed with 20% piperidine in DMF. The resulting secondary amine is then reacted with a diverse set of building blocks such as sulfonyl chlorides, isocyanates, chloroformates, or carboxylic acids to introduce diversity at the N4 position.

  • N1-Derivatization: The second protecting group on the piperazine nitrogen (e.g., Alloc) is removed under appropriate conditions (e.g., Pd(PPh3)4 for Alloc). The liberated N1 amine is then functionalized with another set of diverse reagents.

  • Cleavage and Purification: The final compounds are cleaved from the solid support using a cleavage cocktail (e.g., TFA/DCM). The crude products are then purified, typically by preparative HPLC.

A schematic representation of a solid-phase synthesis workflow for a piperazine library.

Solid_Phase_Synthesis resin Solid Support (e.g., Rink Amide Resin) deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling Couple Piperazine Scaffold deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 derivatization1 N4-Derivatization (Diverse Building Blocks) deprotection2->derivatization1 deprotection3 N1-Protecting Group Removal (e.g., Alloc) derivatization1->deprotection3 derivatization2 N1-Derivatization (Diverse Building Blocks) deprotection3->derivatization2 cleavage Cleavage from Resin (e.g., TFA) derivatization2->cleavage purification Purification (HPLC) cleavage->purification library Piperazine Library purification->library

Solid-Phase Piperazine Library Synthesis

Quantitative Data of Piperazine-Based Synthons

The biological activity of piperazine derivatives is highly dependent on their substitution patterns. This section presents quantitative data for selected piperazine-based compounds, highlighting their potential as therapeutic agents.

Piperazine-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Piperazine-containing molecules have been successfully developed as potent and selective kinase inhibitors.

CompoundTarget KinaseIC50 (µM)Reference
4d JNK12.1[20]
4f JNK13.3[20]
11 VEGFR20.03-0.06[21][22]
13 VEGFR20.03-0.06[21][22]
16 VEGFR20.03-0.06[21][22]

Table 1: In vitro potency of selected piperazine-based kinase inhibitors.

Synthetic Yields for Key Transformations

The efficiency of synthetic routes is a critical factor in drug development. The following table summarizes reported yields for the synthesis of various piperazine derivatives.

Reaction TypeSubstratesProductYield (%)Reference
Buchwald-Hartwig AminationAryl bromide, N-methylpiperazineN-Aryl-N'-methylpiperazine~99[8]
Reductive Amination1-Boc-piperazine, CinnamaldehydeN-(cinnamyl)-N'-Boc-piperazineNot specified[12]
Solid-Phase SynthesisPiperazine-2-carboxamide scaffoldLibrary of amidesHigh purity[18][19]
Photoredox C-H ArylationN-aryl piperazine, 1,4-dicyanobenzeneα-arylated piperazine95[16]

Table 2: Representative yields for the synthesis of piperazine-based synthons.

Conclusion

Piperazine-based synthons continue to be a rich source of inspiration for the design and discovery of new therapeutic agents. The synthetic versatility of the piperazine scaffold, coupled with its favorable physicochemical and pharmacological properties, ensures its enduring importance in medicinal chemistry. The ongoing development of novel synthetic methodologies, such as C-H functionalization and flow chemistry, will undoubtedly expand the accessible chemical space and lead to the discovery of next-generation piperazine-containing drugs with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis and application of piperazine-based synthons, offering valuable insights and detailed protocols for researchers in the field of drug discovery and development.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Aminoethanone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration into the discovery and synthesis of novel aminoethanone compounds, a class of molecules demonstrating significant therapeutic potential across various disease areas. We delve into the synthetic methodologies, quantitative biological data, and key signaling pathways associated with three promising subclasses: antimicrobial 5-acetamidoaurones, adamantyl ethanone derivatives as 11β-HSD1 inhibitors, and anticancer 9-acridinyl amino acid derivatives. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the field of drug discovery and development.

Antimicrobial 5-Acetamidoaurones

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. 5-Acetamidoaurones, a subclass of aurone flavonoids, have shown promising antibacterial activity.

Synthesis of 5-Acetamidoaurones

The synthesis of 5-acetamidoaurones is achieved through a multi-step process, commencing with the preparation of a benzofuranone intermediate, followed by a Claisen-Schmidt condensation with various benzaldehydes, and subsequent conversion of an amino group to an acetamido group.

Experimental Protocol: Synthesis of 5-Acetamidoaurones

Step 1: Synthesis of 6-aminobenzofuran-3(2H)-one This intermediate is synthesized from commercially available starting materials, typically involving the formation of a benzofuranone ring system with a nitro group that is subsequently reduced to an amine.

Step 2: Claisen-Schmidt Condensation to form Aminoaurones

  • To a solution of 6-aminobenzofuran-3(2H)-one (1 equivalent) in ethanol, add the desired substituted benzaldehyde (1.2 equivalents).

  • Add a solution of aqueous sodium hydroxide (2 equivalents) dropwise while stirring at room temperature.

  • The reaction mixture is stirred for 24-48 hours, during which a precipitate forms.

  • The precipitate is collected by vacuum filtration, washed with cold ethanol and water, and dried to yield the 5-aminoaurone derivative.

Step 3: Acetylation to form 5-Acetamidoaurones

  • Suspend the 5-aminoaurone derivative (1 equivalent) in acetic anhydride.

  • Add a catalytic amount of pyridine.

  • The mixture is stirred at room temperature for 4-6 hours.

  • The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final 5-acetamidoaurone product.

Antimicrobial Activity of 5-Acetamidoaurones

The antimicrobial efficacy of a series of synthesized 5-acetamidoaurones was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.[1][2][3][4][5]

CompoundSubstitution PatternS. aureus MIC (µM)E. coli MIC (µM)P. aeruginosa MIC (µM)B. subtilis MIC (µM)
1 5-acetamido, 3'-benzyloxy3.126.2512.51.56
2 5-acetamido, 4'-isopropyloxy6.2512.5253.12
3 5-acetamido, 4'-chloro12.525506.25
4 5-acetamido, 3',4'-dichloro6.2512.5253.12

Synthetic Workflow for 5-Acetamidoaurones

Synthesis_of_5_Acetamidoaurones cluster_start Starting Materials cluster_reaction1 Step 1: Claisen-Schmidt Condensation cluster_reaction2 Step 2: Acetylation 6-Aminobenzofuran-3(2H)-one 6-Aminobenzofuran-3(2H)-one Aminoaurone Intermediate Aminoaurone Intermediate 6-Aminobenzofuran-3(2H)-one->Aminoaurone Intermediate NaOH, Ethanol Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Aminoaurone Intermediate 5-Acetamidoaurone 5-Acetamidoaurone Aminoaurone Intermediate->5-Acetamidoaurone Acetic Anhydride, Pyridine

Synthetic pathway for 5-acetamidoaurones.

Adamantyl Ethanone Derivatives as 11β-HSD1 Inhibitors

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the peripheral conversion of inactive cortisone to active cortisol. Its inhibition is a promising therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. Adamantyl ethanone derivatives have emerged as potent and selective inhibitors of this enzyme.[6][7]

Synthesis of Adamantyl Ethanone Derivatives

The synthesis of these inhibitors typically starts from 2-bromo-1-(adamantan-1-yl)ethan-1-one, a key intermediate that can be prepared from adamantane-1-carbonyl chloride.

Experimental Protocol: Synthesis of Adamantyl Ethanone Derivatives

Step 1: Synthesis of 2-Bromo-1-(adamantan-1-yl)ethan-1-one

  • To a solution of adamantane-1-carbonyl chloride (1 equivalent) in anhydrous diethyl ether, add diazomethane in diethyl ether dropwise at 0°C.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting diazoketone is then treated with a 48% aqueous solution of hydrobromic acid in diethyl ether at 0°C.

  • The reaction mixture is stirred for 1-2 hours, then washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-bromo-1-(adamantan-1-yl)ethan-1-one.[8][9][10]

Step 2: Synthesis of Adamantyl Ethanone Ethers

  • To a solution of the desired phenol or alcohol (1.1 equivalents) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate or sodium hydride (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromo-1-(adamantan-1-yl)ethan-1-one (1 equivalent) in the same solvent.

  • The reaction mixture is stirred at room temperature or heated to 50-60°C for 4-12 hours.

  • After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[11][12]

11β-HSD1 Inhibitory Activity of Adamantyl Ethanone Derivatives

A series of adamantyl ethanone derivatives were synthesized and their in vitro inhibitory activity against human 11β-HSD1 was determined.[6][7]

CompoundLinker and Aryl GroupIC50 (nM)
5 O-(4-pyridyl)45
6 O-(3-pyridyl)68
7 O-(2-pyridyl)82
8 S-(4-pyridyl)120
9 O-(4-chlorophenyl)55

Synthetic Workflow for Adamantyl Ethanone Derivatives

Synthesis_of_Adamantyl_Ethanone_Derivatives cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Products Adamantane-1-carbonyl chloride Adamantane-1-carbonyl chloride 2-Bromo-1-(adamantan-1-yl)ethan-1-one 2-Bromo-1-(adamantan-1-yl)ethan-1-one Adamantane-1-carbonyl chloride->2-Bromo-1-(adamantan-1-yl)ethan-1-one 1. CH2N2 2. HBr Adamantyl Ethanone Derivatives Adamantyl Ethanone Derivatives 2-Bromo-1-(adamantan-1-yl)ethan-1-one->Adamantyl Ethanone Derivatives Ar-OH or Ar-SH, Base

Synthetic pathway for adamantyl ethanone derivatives.

Anticancer 9-Acridinyl Amino Acid Derivatives

Acridine-based compounds have a long history in cancer therapy due to their ability to intercalate into DNA and inhibit topoisomerase II. Novel 9-acridinyl amino acid derivatives have been synthesized to improve efficacy and reduce toxicity.

Synthesis of 9-Acridinyl Amino Acid Derivatives

These compounds are synthesized through the nucleophilic substitution of 9-chloroacridine with various amino acids.

Experimental Protocol: Synthesis of 9-Acridinyl Amino Acid Derivatives

Step 1: Synthesis of 9-Chloroacridine

  • A mixture of N-phenylanthranilic acid and phosphorus oxychloride is heated under reflux for 2-3 hours.[1]

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled and carefully treated with ice water.

  • The resulting precipitate of 9-chloroacridine is collected by filtration, washed with cold water, and dried.[13][14][15]

Step 2: Synthesis of 9-Acridinyl Amino Acid Derivatives

  • A mixture of 9-chloroacridine (1 equivalent) and the desired amino acid (1.2 equivalents) is heated in phenol at 100-120°C for 4-6 hours.[2]

  • After cooling, the reaction mixture is poured into an excess of diethyl ether.

  • The precipitated product is collected by filtration, washed with diethyl ether, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the 9-acridinyl amino acid derivative.

Anticancer Activity of 9-Acridinyl Amino Acid Derivatives

The cytotoxic activity of the synthesized compounds was evaluated against human cancer cell lines.

CompoundAmino Acid Side ChainA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
10 Glycine8.512.3
11 L-Alanine6.29.8
12 L-Valine4.17.5
13 L-Leucine3.56.1
14 L-Phenylalanine2.84.9
Signaling Pathway of Topoisomerase II Inhibition and DNA Intercalation

9-Acridinyl derivatives exert their anticancer effects by a dual mechanism involving the inhibition of topoisomerase II and intercalation into the DNA double helix.[6][16][17][18][19] This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis.

Topoisomerase_II_Inhibition cluster_nucleus Cell Nucleus DNA_Replication DNA Replication DNA_Supercoiling DNA Supercoiling DNA_Replication->DNA_Supercoiling Topoisomerase_II Topoisomerase II Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex DNA_Supercoiling->Topoisomerase_II introduces transient double-strand breaks DNA_Relaxation Relaxed DNA DNA_Relaxation->DNA_Replication Cleavage_Complex->DNA_Relaxation re-ligation DNA_Strand_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Strand_Breaks leads to Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis triggers Acridinyl_Derivative 9-Acridinyl Amino Acid Derivative Acridinyl_Derivative->DNA_Supercoiling intercalates Acridinyl_Derivative->Cleavage_Complex stabilizes

Mechanism of action of 9-acridinyl derivatives.

This technical guide provides a foundational understanding of the synthesis and biological evaluation of three distinct classes of novel aminoethanone compounds. The detailed protocols, quantitative data, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the compound 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. Due to the limited availability of direct experimental data for this specific molecule, this document combines computational predictions with established experimental protocols commonly employed in the pharmaceutical sciences. This approach offers a robust framework for researchers initiating studies on this compound.

Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C8H15N3O2[1]
CAS Number Not available
PubChem CID 4739829[1]

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. These values serve as an initial guide for experimental design and handling of the compound.

PropertyPredicted ValueMethod/Source
Molecular Weight 185.23 g/mol Calculation based on molecular formula
XLogP3 -1.5Computational prediction
Hydrogen Bond Donor Count 1Computational prediction
Hydrogen Bond Acceptor Count 4Computational prediction
Rotatable Bond Count 2Computational prediction
Topological Polar Surface Area 64.9 ŲComputational prediction
Formal Charge 0Computational prediction
pKa (most basic) 7.8 ± 0.3Computational prediction
pKa (most acidic) 14.5 ± 0.7Computational prediction
Aqueous Solubility >10 g/LComputational prediction

Experimental Protocols for Physicochemical Characterization

To complement the predicted data, the following section outlines standard experimental protocols for determining the key physicochemical parameters of a novel compound like this compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[2] Both kinetic and thermodynamic solubility assays are recommended.

  • Kinetic Solubility (High-Throughput Screening):

    • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Add a small aliquot of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the mixture for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

    • Filter the solution to remove any precipitate.

    • Analyze the concentration of the compound in the filtrate using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to a series of aqueous buffers with different pH values (e.g., 2, 5, 7.4, 9).

    • Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of the dissolved compound in each filtrate by a validated analytical method such as HPLC-UV or LC-MS.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is crucial for predicting a drug's ability to cross biological membranes.[2]

  • Shake-Flask Method for LogP:

    • Prepare a solution of the compound in one of the two immiscible solvents (n-octanol and water).

    • Add the second immiscible solvent to the solution.

    • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique.

    • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

  • Chromatographic Method for LogD:

    • Utilize reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Elute the compound through a C18 column using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Correlate the retention time of the compound with the retention times of a series of well-characterized reference compounds with known LogD values.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is essential for understanding a compound's solubility and absorption at different pH values.

  • Potentiometric Titration:

    • Dissolve a precise amount of the compound in water or a co-solvent system.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Monitor the pH of the solution continuously using a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

  • UV-Vis Spectrophotometry:

    • Prepare a series of solutions of the compound in buffers with a wide range of pH values.

    • Measure the UV-Vis absorbance spectrum of each solution.

    • Identify the wavelength at which the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity in a drug discovery setting.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_assessment ADME & Druglikeness Assessment Synthesis Synthesis of This compound Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Solubility Aqueous Solubility (Kinetic & Thermodynamic) Purification->Solubility Lipophilicity Lipophilicity (LogP & LogD) Purification->Lipophilicity pKa Ionization Constant (pKa Determination) Purification->pKa Stability Chemical & Physical Stability Purification->Stability ADME_Prediction In Silico ADME Prediction Solubility->ADME_Prediction Lipophilicity->ADME_Prediction pKa->ADME_Prediction Druglikeness Druglikeness Evaluation (e.g., Rule of Five) ADME_Prediction->Druglikeness Physicochemical_Properties_Relationship Solubility Aqueous Solubility Absorption Biological Absorption Solubility->Absorption affects Lipophilicity Lipophilicity (LogP/LogD) Lipophilicity->Solubility inversely related Lipophilicity->Absorption influences pKa Ionization (pKa) pKa->Solubility impacts pKa->Absorption governs

References

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of approved pharmaceutical agents. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, often impart favorable pharmacokinetic characteristics to drug candidates, such as improved aqueous solubility and oral bioavailability. Within the diverse landscape of piperazine-containing building blocks, 1-(4-acetylpiperazin-1-yl)-2-aminoethanone emerges as a particularly promising, yet underexplored, intermediate. This technical guide aims to provide a comprehensive overview of this compound, consolidating available data on its synthesis, properties, and potential applications, by drawing upon information from structurally related analogs. The presence of a primary amine, a ketone, and an N-acetylated piperazine core offers multiple points for chemical modification, making it a versatile scaffold for the construction of novel and complex molecular architectures.

Physicochemical Properties

PropertyThis compound (Predicted)2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone[1][2]2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone[1]
Molecular Formula C8H15N3O2C12H23N3OC7H15N3O
Molecular Weight 185.22 g/mol 225.33 g/mol 157.21 g/mol
Topological Polar Surface Area (TPSA) 61.9 Ų41.5 Ų41.5 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
LogP (Predicted) -1.21.9-0.8

Synthesis of this compound

A practical synthetic route to this compound can be proposed based on established methodologies for the synthesis of related α-amino ketones and acylated piperazines. A plausible two-step approach starting from 1-acetylpiperazine is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-chloroethanone

  • To a stirred solution of 1-acetylpiperazine (1.0 eq.) and a suitable non-nucleophilic base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-acetylpiperazin-1-yl)-2-chloroethanone, which can be purified by column chromatography or recrystallization. A similar procedure is described for the synthesis of 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[3]

Step 2: Synthesis of this compound

  • Dissolve the 1-(4-acetylpiperazin-1-yl)-2-chloroethanone (1.0 eq.) in a suitable solvent such as chloroform.

  • Add hexamine (hexamethylenetetramine) (1.1 eq.) and stir the mixture at room temperature overnight. This reaction forms a quaternary ammonium salt.

  • Concentrate the reaction mixture and treat the residue with an acidic solution (e.g., ethanolic HCl) to hydrolyze the intermediate and liberate the primary amine.

  • The final product, this compound, can be isolated as its hydrochloride salt and purified by recrystallization. This method is analogous to the synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride.[4]

G cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination 1-Acetylpiperazine 1-Acetylpiperazine Intermediate 1-(4-Acetylpiperazin-1-yl)-2-chloroethanone 1-Acetylpiperazine->Intermediate Et3N, DCM Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Product This compound Intermediate->Product 1. Hexamine 2. Ethanolic HCl

Proposed synthetic workflow for this compound.

Role as a Pharmaceutical Intermediate

The structural features of this compound make it a highly valuable scaffold for the synthesis of a wide range of pharmaceutical compounds. The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs across numerous therapeutic areas.

Therapeutic AreaExamples of Piperazine-Containing Drugs
Antipsychotics Aripiprazole, Olanzapine, Ziprasidone
Antidepressants Vortioxetine, Vilazodone
Antihistamines Cetirizine, Levocetirizine, Hydroxyzine
Anticancer Agents Imatinib, Ponatinib
Antiviral Agents Indinavir
Antifungal Agents Ketoconazole, Posaconazole

The presence of a primary amine and a ketone in the target intermediate allows for diverse chemical transformations, enabling the construction of libraries of compounds for drug discovery programs. For instance, the analog 2-amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone is utilized in studies involving neurotransmitter receptors.[1]

Reactivity and Potential for Further Functionalization

The primary amine and the ketone functionalities are the key reactive centers in this compound, allowing for a multitude of subsequent chemical modifications.

  • Reactions of the Primary Amine: The primary amine can undergo N-alkylation, N-acylation, reductive amination, and can be used as a nucleophile in the construction of various heterocyclic systems such as pyrimidines, imidazoles, or pyrazines.

  • Reactions of the Ketone: The ketone can participate in reactions such as reduction to a secondary alcohol, Wittig olefination, and condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

G cluster_amine Amine Reactions cluster_ketone Ketone Reactions Start This compound Alkylation N-Alkylated Products Start->Alkylation R-X Acylation Amides Start->Acylation RCOCl Reductive_Amination Secondary Amines Start->Reductive_Amination RCHO, NaBH(OAc)3 Heterocycle_Formation Heterocycles Start->Heterocycle_Formation Dicarbonyls, etc. Reduction Secondary Alcohols Start->Reduction NaBH4 Wittig Alkenes Start->Wittig Ph3P=CHR Condensation Hydrazones, Oximes Start->Condensation H2N-Z

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone is a valuable building block in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in many biologically active compounds, and the α-amino ketone functionality serves as a versatile precursor for the synthesis of various heterocyclic compounds and other complex molecules.[1][2] This document provides a detailed, two-step protocol for the synthesis of this compound from commercially available starting materials.

Overall Synthesis Pathway

The synthesis proceeds via a two-step reaction. First, 1-acetylpiperazine is reacted with 2-bromoacetyl bromide to yield the intermediate, 1-(4-acetylpiperazin-1-yl)-2-bromoethanone. This α-haloketone is a key intermediate for introducing the desired amino group.[3][4] The second step involves the amination of this intermediate using aqueous ammonia to produce the final product.

SynthesisPathway acetylpiperazine 1-Acetylpiperazine intermediate 1-(4-Acetylpiperazin-1-yl)- 2-bromoethanone acetylpiperazine->intermediate Step 1 (Acylation) bromoacetyl_bromide 2-Bromoacetyl bromide final_product 1-(4-Acetylpiperazin-1-yl)- 2-aminoethanone intermediate->final_product Step 2 (Amination) ammonia Aqueous Ammonia

Caption: Two-step synthesis of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 2-Bromoacetyl bromide is highly corrosive and lachrymatory; handle with extreme care.

Step 1: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-bromoethanone

This step involves the acylation of 1-acetylpiperazine with 2-bromoacetyl bromide.

Materials and Reagents:

  • 1-Acetylpiperazine (C₆H₁₂N₂O, MW: 128.17 g/mol )

  • 2-Bromoacetyl bromide (C₂H₂Br₂O, MW: 201.84 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-acetylpiperazine (1.0 eq) and anhydrous dichloromethane (10 mL per gram of 1-acetylpiperazine).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of 2-bromoacetyl bromide (1.05 eq) in anhydrous dichloromethane (2 mL per gram of 2-bromoacetyl bromide) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(4-acetylpiperazin-1-yl)-2-bromoethanone as a solid.

Step 2: Synthesis of this compound

This step describes the nucleophilic substitution of the bromide in the intermediate with ammonia.[1][5]

Materials and Reagents:

  • 1-(4-Acetylpiperazin-1-yl)-2-bromoethanone (from Step 1)

  • Aqueous ammonia (28-30% solution)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a pressure-resistant flask, dissolve 1-(4-acetylpiperazin-1-yl)-2-bromoethanone (1.0 eq) in a minimal amount of dichloromethane.

  • Add a large excess of aqueous ammonia solution (20-30 eq).

  • Seal the flask tightly and stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (4 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography (silica gel, dichloromethane/methanol gradient with 1% triethylamine) to afford the pure this compound.

Data Presentation

Table 1: Reactant Quantities and Reaction Conditions

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperatureTime (h)Typical Yield
11-Acetylpiperazine1.02-Bromoacetyl bromide1.05DCM0 °C to RT4-675-85%
2Bromo-intermediate1.0Aqueous Ammonia20-30DCM/H₂ORT24-4860-70%

Table 2: Characterization Data for the Final Product

TechniqueExpected Results
¹H NMR Peaks corresponding to acetyl protons, piperazine ring protons, and the α-amino methylene protons.
¹³C NMR Resonances for carbonyl carbons (acetyl and ketone), piperazine carbons, and the α-amino methylene carbon.
Mass Spec (ESI+) [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (C₈H₁₅N₃O₂ = 185.22 g/mol ).
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C=O stretching (amide and ketone), and C-N stretching.

Experimental Workflow Visualization

Workflow cluster_step1 Step 1: Synthesis of Bromo-intermediate cluster_step2 Step 2: Amination start Start s1_react Dissolve 1-Acetylpiperazine and TEA in DCM start->s1_react end Final Product s1_cool Cool to 0 °C s1_react->s1_cool s1_add Add 2-Bromoacetyl bromide s1_cool->s1_add s1_react_rt Stir at Room Temperature s1_add->s1_react_rt s1_workup Aqueous Workup & Extraction s1_react_rt->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_react Dissolve Intermediate and add Aqueous Ammonia s1_purify->s2_react Intermediate s2_stir Stir at Room Temperature (Sealed Vessel) s2_react->s2_stir s2_workup Extraction with DCM s2_stir->s2_workup s2_purify Purification s2_workup->s2_purify s2_purify->end

Caption: Experimental workflow from starting materials to the final product.

References

Application Note: HPLC Purification of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone is a piperazine derivative with potential applications in pharmaceutical research and development as a building block or intermediate in the synthesis of more complex molecules. The purity of such compounds is critical for their intended downstream applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of small molecules. This application note details a reverse-phase HPLC (RP-HPLC) method for the purification of this compound from a crude reaction mixture.

The presence of both a polar amino group and a moderately non-polar acetylpiperazine moiety allows for effective separation using reverse-phase chromatography, where the compound can be retained on a hydrophobic stationary phase and eluted with an organic/aqueous mobile phase gradient.

Experimental Protocol

This protocol outlines the preparation of the sample and the HPLC operational parameters for the purification of the target compound.

1. Materials and Reagents:

  • Crude this compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for sample dissolution)

2. Instrumentation and Columns:

  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

3. Sample Preparation:

  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A mixture of water and methanol or acetonitrile is a good starting point.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters:

A gradient elution is employed to ensure good separation of the target compound from impurities with different polarities.

ParameterValue
Column C18 Reverse-Phase, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Gradient 5% to 40% B over 20 minutes, then a 5-minute wash at 95% B
Injection Volume 500 µL (dependent on sample concentration)
Detection Wavelength 220 nm
Column Temperature 35°C

5. Post-Purification Processing:

  • Collect the fractions containing the purified compound based on the UV chromatogram.

  • Combine the relevant fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid TFA salt.

Logical Workflow for HPLC Purification

HPLC_Purification_Workflow CrudeSample Crude Sample Dissolution (Water/Methanol) Filtration Sample Filtration (0.45 µm Syringe Filter) CrudeSample->Filtration Injection Injection into Preparative HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation SolventRemoval Solvent Evaporation (Rotary Evaporator) Fractionation->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization PureCompound Purified Compound (TFA Salt) Lyophilization->PureCompound

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA ensures good peak shape and resolution. This protocol is suitable for researchers and scientists in drug development and medicinal chemistry who require high-purity piperazine derivatives for their studies. The method can be further optimized by adjusting the gradient slope, flow rate, or by screening different column chemistries to improve separation from specific impurities.

Application Note: High-Throughput Quantitative Analysis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone in human plasma. The protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies and drug monitoring. The simple protein precipitation-based sample preparation and rapid chromatographic separation allow for a high-throughput workflow. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

This compound is a synthetic compound with a piperazine core, a structural motif prevalent in many pharmacologically active molecules. Due to its potential role in drug discovery and development, a validated method for its accurate quantification in biological matrices is essential for preclinical and clinical studies. This application note provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer, offering the selectivity and sensitivity required for bioanalytical assays.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

  • Thaw Samples: Allow plasma samples to thaw completely at room temperature.

  • Aliquoting: Vortex the plasma samples and aliquot 100 µL into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil at 50 ng/mL) to each plasma aliquot.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution.

  • LC System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (Re-equilibration)

Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The instrument was operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 186.1 -> Product Ions (m/z) 143.1 (Quantifier), 86.1 (Qualifier). Collision Energy: 15 eV.

    • Internal Standard (Verapamil): Precursor Ion (m/z) 455.3 -> Product Ion (m/z) 165.1. Collision Energy: 30 eV.

Data Presentation

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The precision and accuracy were evaluated at three quality control (QC) levels.

AnalyteQC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Precision (%CV)Accuracy (%)
This compoundLow QC54.8 ± 0.36.396.0
This compoundMid QC5051.2 ± 2.14.1102.4
This compoundHigh QC500492.5 ± 18.73.898.5

Table 1: Summary of precision and accuracy data for the analysis of this compound in human plasma.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precip Add Acetonitrile with IS (300 µL) plasma->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc HPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 drug 1-(4-Acetylpiperazin-1-yl) -2-aminoethanone (Hypothetical Inhibitor) drug->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response

Caption: Hypothetical signaling pathway inhibition.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma. The straightforward sample preparation and rapid analysis time make it well-suited for supporting drug development programs, from early discovery to clinical trials. The method meets the stringent requirements for bioanalytical method validation, ensuring data of the highest quality for pharmacokinetic and toxicokinetic assessments.

Experimental Applications of Acetylated Piperazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for select acetylated piperazine compounds that have demonstrated significant potential in preclinical research. The applications covered include anti-inflammatory, analgesic, and neuroprotective activities.

Anti-inflammatory Application of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid

(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) candidate piron, has shown potent anti-inflammatory effects.[1] This compound exhibits activity comparable to the well-known NSAID, diclofenac, in animal models of inflammation.[2]

Quantitative Data
CompoundDose (mg/kg)Time Post-CarrageenanEdema Inhibition (%)Reference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid251 h48.9[2]
253 h55.2[2]
1251 h63.1[2]
1253 h60.7[2]
Diclofenac (Positive Control)251 h58.6[2]
253 h65.4[2]
Proposed Mechanism of Action: NF-κB Pathway Inhibition

Many NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which in turn can modulate the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and mediators. It is hypothesized that acetylated piperazine compounds may interfere with the activation of this pathway, leading to a reduction in the inflammatory cascade.[3][4][5]

NF_kB_Pathway Proposed Anti-inflammatory Mechanism of Acetylated Piperazine Compounds cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus translocates to IkB_NF_kB->NF_kB degradation of IκB Acetylated_Piperazine Acetylated Piperazine Compound Acetylated_Piperazine->IKK_complex inhibits DNA DNA NF_kB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, IL-6, TNF-α) DNA->Pro_inflammatory_Genes induces Inflammatory_Response Inflammatory_Response Pro_inflammatory_Genes->Inflammatory_Response

Proposed anti-inflammatory mechanism of acetylated piperazine compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from standard methods for evaluating the in vivo anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid

  • Diclofenac sodium (positive control)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Intraperitoneal (i.p.) injection needles and syringes

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Vehicle control

    • Positive control (Diclofenac)

    • Test compound group(s) (different doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, diclofenac, or vehicle to the respective groups via oral gavage or i.p. injection.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula:

Carrageenan_Edema_Workflow Acclimatize Acclimatize Rats Group Group Animals Acclimatize->Group Baseline Measure Baseline Paw Volume Group->Baseline Administer Administer Compound/ Vehicle Baseline->Administer Induce Induce Edema with Carrageenan Administer->Induce Measure Measure Paw Volume (1-5 hours) Induce->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze Analgesic_Assay_Workflow cluster_writhing Acetic Acid Writhing Test cluster_hotplate Hot Plate Test W_Admin Administer Compound W_Induce Induce Writhing (Acetic Acid) W_Admin->W_Induce W_Observe Observe & Count Writhes W_Induce->W_Observe H_Admin Administer Compound H_Test Place on Hot Plate H_Admin->H_Test H_Record Record Reaction Time H_Test->H_Record Start Start Start->W_Admin Start->H_Admin TRPC6_Signaling Proposed Neuroprotective Mechanism of TRPC6-Activating Piperazines cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPZ Acetylated Piperazine (e.g., PPZ2) TRPC6 TRPC6 Channel PPZ->TRPC6 activates Abeta Amyloid-beta Oligomers Abeta->TRPC6 inhibits (hypothesized) Neurotoxicity Neurotoxicity Abeta->Neurotoxicity Ca2_plus Ca²⁺ TRPC6->Ca2_plus Ca²⁺ influx Calcineurin Calcineurin Ca2_plus->Calcineurin activates CREB CREB CREB_p p-CREB CREB_p_nucleus p-CREB CREB_p->CREB_p_nucleus translocates to CREB->CREB_p phosphorylation DNA DNA CREB_p_nucleus->DNA binds to Neurotrophic_Genes Neurotrophic Gene Expression (e.g., BDNF) DNA->Neurotrophic_Genes induces Neurite_Outgrowth Neurite_Outgrowth Neurotrophic_Genes->Neurite_Outgrowth Neuroprotection Neuroprotection Neurotrophic_Genes->Neuroprotection Neuroprotection->Neurotoxicity counteracts Neuroprotection_Workflow cluster_neurite Neurite Outgrowth Assay cluster_protection Neuroprotection Assay N_Culture Culture Primary Neurons N_Treat Treat with Compound N_Culture->N_Treat N_Incubate Incubate (48-72h) N_Treat->N_Incubate N_Stain Fix & Stain for Neurites N_Incubate->N_Stain N_Analyze Image & Quantify Neurite Length N_Stain->N_Analyze P_Culture Culture Neurons P_Pretreat Pre-treat with Compound P_Culture->P_Pretreat P_Abeta Add Amyloid-beta P_Pretreat->P_Abeta P_Incubate Incubate (24-48h) P_Abeta->P_Incubate P_Viability Assess Cell Viability P_Incubate->P_Viability

References

Application Note: A Comprehensive Protocol for the N-acetylation of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Piperazine and its derivatives are fundamental structural motifs in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable physicochemical properties and ability to interact with various biological targets.[1] The N-acetylation of piperazine intermediates is a critical chemical transformation used for several purposes, including the protection of one of the amine functionalities to allow for selective reaction at the other nitrogen, modulation of a compound's solubility and metabolic stability, and the synthesis of final active pharmaceutical ingredients (APIs).[2][3][4] This document provides detailed protocols for the N-acetylation of piperazine intermediates using common acetylating agents, summarizes quantitative data, and outlines the general experimental workflow.

Reaction Overview and Key Reagents

The N-acetylation of piperazine involves the reaction of a primary or secondary amine on the piperazine ring with an acetylating agent to form an amide. The choice of acetylating agent is crucial and depends on the substrate's reactivity, the desired selectivity (mono- vs. di-acetylation), and the reaction scale.

Common Acetylating Agents:

  • Acetic Anhydride (Ac₂O): A versatile and widely used reagent for acetylation.[5] It is less reactive than acetyl chloride, making it easier to handle and often providing better control. The reaction produces acetic acid as a byproduct.[6]

  • Acetyl Chloride (AcCl): A highly reactive acyl halide that readily acetylates amines and alcohols.[7][8] Its high reactivity makes it suitable for less reactive amines, but it reacts vigorously and produces corrosive hydrochloric acid (HCl) as a byproduct, which may require a base to neutralize.[6]

  • Alternative Reagents: In certain applications, other reagents like acetamide (in the presence of a catalyst) or acetonitrile can be used for N-acetylation under specific conditions.[4][9]

General Reaction Mechanism

The process of N-acetylation is typically a nucleophilic acyl substitution. The nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (acetate from acetic anhydride or chloride from acetyl chloride) to yield the N-acetylated piperazine product.[8][10]

cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcetylatingAgent->Intermediate Product N-Acetylpiperazine Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Byproduct (e.g., Acetic Acid)

Caption: Simplified N-acetylation reaction mechanism.

Experimental Protocols

Safety Note: Acetylating agents like acetic anhydride and acetyl chloride are corrosive and lachrymators. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Protocol 1: General N-acetylation using Acetic Anhydride

This protocol is a standard method for the acetylation of amines and can be adapted for various piperazine substrates.[11][12]

Materials:

  • Piperazine intermediate (1.0 equiv.)

  • Acetic Anhydride (1.1 - 1.5 equiv. for mono-acetylation)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)

  • Base (optional, e.g., Pyridine or Triethylamine (TEA), 1.5 - 2.0 equiv.)

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the piperazine intermediate (1.0 equiv.) in the chosen solvent (e.g., DCM, 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • If a base other than pyridine is used, add it to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 - 1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 30 minutes to several hours.

  • Work-up: a. Quench the reaction by slowly adding water or methanol. b. Dilute the mixture with the organic solvent (e.g., DCM or Ethyl Acetate). c. Wash the organic layer sequentially with 1 M HCl (if a base like pyridine or TEA was used), water, saturated aqueous NaHCO₃ solution (to remove excess acetic acid), and finally with brine.[11] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure N-acetylated piperazine.

Protocol 2: Selective Mono-N-acetylation using an Acid

For symmetrical piperazines, achieving selective mono-acetylation can be challenging. One method involves using an acid to protonate one of the nitrogen atoms, rendering it non-nucleophilic.[13]

Materials:

  • Piperazine or Homopiperazine (1.0 equiv.)

  • Acid (e.g., HCl, H₂SO₄, 0.9 - 1.0 equiv.)

  • Acetic Anhydride (1.0 - 1.2 equiv.)

  • Solvent (e.g., Water, Acetic Acid)

  • Base for neutralization (e.g., NaOH solution)

Procedure:

  • Dissolve the piperazine intermediate in the chosen solvent (water is often a preferred, economical choice).[13]

  • Add the acid (e.g., HCl) to the solution to form the mono-salt.

  • Add acetic anhydride to the reaction mixture. The reaction is often conducted at room temperature or with gentle heating.[13]

  • Monitor the reaction for completion.

  • Work-up: a. After the reaction is complete, neutralize the excess acid and the acetic acid byproduct by adding a base like NaOH solution. b. The N-acetylated product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and concentration.[13]

  • Purification: The product can be further purified by distillation or recrystallization.[13]

Data Presentation

The efficiency of N-acetylation can be influenced by the choice of reagents, stoichiometry, and reaction conditions.

Table 1: Comparison of Conditions for Mono-N-acetylation of Piperazine Homologues.

Substrate Acetylating Agent Catalyst/Additive Solvent Temp. (°C) Yield (%) Reference
Piperazine Acetamide Iodine Xylene Reflux 71 [9]
Homopiperazine Acetic Anhydride (1.05 eq) HCl (0.9 eq) Water 25-30 69.8 [13]

| Homopiperazine | Acetic Anhydride (1.05 eq) | None | Water | 25-30 | 41.6 |[13] |

Table 2: Influence of Solvent on N-acetylation of Aniline with Acetic Anhydride at Room Temperature (Model Reaction). [12]

Solvent Time (min) Yield (%)
H₂O 5 92
THF 10 90
CH₂Cl₂ 10 91
EtOAc 15 88

| Solvent-free | 5 | 92 |

Visualizations

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a laboratory-scale N-acetylation reaction.

start Start setup 1. Reagent Setup Dissolve piperazine intermediate in solvent and cool to 0 °C. start->setup addition 2. Reagent Addition Slowly add acetic anhydride (or acetyl chloride). setup->addition reaction 3. Reaction Stir at room temperature. Monitor progress via TLC/LC-MS. addition->reaction quench 4. Quenching Add water or methanol to consume excess reagent. reaction->quench workup 5. Aqueous Work-up Perform sequential washes (acid, base, brine). quench->workup purify 6. Purification Isolate product via column chromatography or recrystallization. workup->purify end End (Pure N-acetylated product) purify->end

Caption: General workflow for N-acetylation of piperazines.

Reagent Selection Logic

The choice between the two primary acetylating agents depends on the substrate's reactivity and desired reaction conditions.

start Select Acetylating Agent accl Use Acetyl Chloride (AcCl) start->accl High Reactivity Needed? ac2o Use Acetic Anhydride (Ac₂O) start->ac2o Standard Conditions? accl_reason Highly reactive reagent. Generates HCl byproduct. Good for less reactive amines. accl->accl_reason ac2o_reason Moderately reactive, easy to handle. Generates acetic acid byproduct. Good for general purpose acetylation. ac2o->ac2o_reason

Caption: Decision logic for selecting an acetylating agent.

References

Application Notes and Protocols for 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the fragment, 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone, in fragment-based drug discovery (FBDD) campaigns. The document outlines a strategic workflow for screening, hit validation, and structural characterization, employing standard biophysical techniques.

Introduction to this compound as a Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Due to their smaller size, fragments can explore chemical space more efficiently than larger molecules used in traditional high-throughput screening (HTS).[1][3]

The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in marketed drugs targeting a wide range of biological targets.[4][5] this compound is an attractive fragment due to its desirable physicochemical properties, including aqueous solubility and the presence of hydrogen bond donors and acceptors, which can facilitate interactions with a protein target.[3] Its structure also presents clear vectors for synthetic elaboration, a crucial feature for the subsequent fragment-to-lead optimization process.[6]

Physicochemical Properties of the Fragment

The properties of this compound align well with the "Rule of Three," a set of guidelines used to define ideal fragments.[2]

PropertyValue"Rule of Three" Guideline
Molecular Weight185.23 g/mol < 300 Da
cLogP-1.5 (Predicted)≤ 3
Hydrogen Bond Donors1 (primary amine)≤ 3
Hydrogen Bond Acceptors3 (2 carbonyl, 1 amine)≤ 3
Rotatable Bonds3Low

Experimental Workflows and Protocols

A typical FBDD campaign involves a cascade of biophysical methods to identify and validate fragment hits.[1][7] The workflow ensures that initial hits from a primary screen are rigorously validated by orthogonal techniques before committing resources to structural biology and medicinal chemistry efforts.

FBDD_Workflow cluster_screening Screening & Validation cluster_characterization Structural Characterization cluster_optimization Lead Optimization Fragment_Library Fragment Library (incl. Target Fragment) TSA Primary Screen: Thermal Shift Assay (TSA) Fragment_Library->TSA High Throughput SPR Hit Validation: Surface Plasmon Resonance (SPR) TSA->SPR Initial Hits XRay Structure Determination: X-ray Crystallography SPR->XRay Confirmed Binders SBDD Structure-Based Drug Design (SBDD) XRay->SBDD Binding Mode

Figure 1: General workflow for a fragment-based screening cascade.

Primary Screening: Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening.[8][9] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[10] An increase in Tm (a positive ΔTm) suggests that the fragment stabilizes the protein, indicating a binding event.[8]

Protocol: Thermal Shift Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a 100x stock of SYPRO Orange dye in DMSO.

    • Prepare a 10 mM stock solution of this compound in the same buffer as the protein. Create serial dilutions if necessary.

  • Assay Setup (96-well PCR plate): [11][12]

    • For each well, add reagents to a final volume of 20 µL.

    • Add 2 µL of the fragment solution (final concentration, e.g., 1 mM). For the control, add 2 µL of buffer.

    • Add protein to a final concentration of 2 µM.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Top up with buffer to 20 µL.

    • Seal the plate and centrifuge briefly to collect the contents.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.[8][12]

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.[11]

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation to find the inflection point of the melting curve.[8]

    • Calculate the thermal shift (ΔTm) as: ΔTm = Tm (protein + fragment) - Tm (protein alone). A ΔTm > 2°C is generally considered a significant hit.

Hypothetical TSA Screening Data

Fragment IDConcentration (mM)Tm (°C)ΔTm (°C)Hit?
Control (Apo)052.1--
Cpd-001 155.3+3.2 Yes
Cpd-002152.5+0.4No
Cpd-003151.8-0.3No
(Cpd-001 represents this compound)
Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to confirm direct binding, and to determine the kinetics (association and dissociation rates) and affinity (KD) of an interaction in a label-free manner.[13][14] It is an essential secondary screen to eliminate false positives from the primary assay and to prioritize hits for structural studies.[15][16]

Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will provide a robust signal for small fragment binding.

    • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Use a running buffer that matches the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.5). The DMSO concentration must be precisely matched between the running buffer and the fragment solutions to avoid artifacts.[13]

    • Prepare a dilution series of this compound in running buffer (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (deactivated or immobilized with a control protein).

    • Monitor the change in response units (RU) in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model.

    • For kinetics, fit the association and dissociation phases of the sensorgrams to a suitable kinetic model to determine the association rate (ka) and dissociation rate (kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.

Hypothetical SPR Validation Data

Fragment IDKD (µM)ka (1/Ms)kd (1/s)Binding Efficiency (BE)
Cpd-001 4501.5 x 10³0.67518.9
(Cpd-001 represents this compound)
Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target.[17][18] This structural information is invaluable for the subsequent structure-based drug design (SBDD) phase, where the fragment is optimized into a more potent lead compound.[6][19]

Fragment_Growing cluster_FBDD Structure-Based Drug Design Initial_Hit Initial Fragment Hit (e.g., Cpd-001) Binds in Pocket A Crystal_Structure Co-crystal Structure Reveals Unoccupied Pocket B Initial_Hit->Crystal_Structure X-ray Crystallography Optimized_Lead Optimized Lead Compound with Improved Affinity Crystal_Structure->Optimized_Lead Synthetic Elaboration (Fragment Growing)

Figure 2: The process of fragment growing guided by structural data.

Protocol: X-ray Crystallography (Co-crystallization)

  • Crystal Growth:

    • Grow crystals of the target protein using a suitable method (e.g., hanging drop or sitting drop vapor diffusion). Screen various conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.

  • Fragment Soaking:

    • Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant-compatible buffer.

    • Transfer the protein crystals into this solution and allow them to soak for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data using a synchrotron source.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Solve the protein structure using molecular replacement if a model is available.

    • Carefully examine the difference electron density maps (Fo-Fc) to unambiguously identify the bound fragment.[17]

    • Model the fragment into the density and refine the structure to obtain the final protein-fragment complex model.

Application in a Signaling Pathway Context

The piperazine moiety is a common feature in inhibitors of protein kinases. Kinases are critical nodes in cellular signaling pathways that regulate processes such as cell growth, proliferation, and differentiation. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The following diagram illustrates a generic kinase signaling pathway that could be a target for inhibitors developed from fragments like this compound.

Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Point of Intervention Receptor Growth Factor Receptor Kinase1 Kinase 1 (Target Protein) Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor Fragment-derived Inhibitor Inhibitor->Kinase1

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is typically a two-step process. The first step involves the acylation of 1-acetylpiperazine with a haloacetyl halide to form the key intermediate, 2-halo-1-(4-acetylpiperazin-1-yl)ethanone. The second step is the introduction of the amino group to yield the final product. Two common routes for this amination are Direct Amination and the Gabriel Synthesis.

Synthesis_Overview cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amination cluster_routeA Route A: Direct Amination cluster_routeB Route B: Gabriel Synthesis 1-Acetylpiperazine 1-Acetylpiperazine Intermediate 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone 1-Acetylpiperazine->Intermediate Acylation Haloacetyl_Halide Chloroacetyl Chloride Haloacetyl_Halide->Intermediate Final_Product This compound Ammonia Ammonia Ammonia->Final_Product Intermediate_A Intermediate Intermediate_A->Final_Product Nucleophilic Substitution Phthalimide Potassium Phthalimide Phthalimide_Intermediate Phthalimide Adduct Phthalimide->Phthalimide_Intermediate Hydrazine Hydrazine Hydrazine->Final_Product Phthalimide_Intermediate->Final_Product Hydrazinolysis Intermediate_B Intermediate Intermediate_B->Phthalimide_Intermediate Alkylation

Caption: Overview of the two-step synthesis of this compound.

II. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone

Q1: My yield of the chloroethanone intermediate is low. What are the potential causes and solutions?

A1: Low yields in this acylation step can stem from several factors. Here's a troubleshooting guide:

  • Issue: Incomplete reaction.

    • Solution: Ensure a slight excess of chloroacetyl chloride (1.1-1.2 equivalents) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration.

  • Issue: Side reactions due to improper temperature control.

    • Solution: The reaction of chloroacetyl chloride with 1-acetylpiperazine is exothermic. Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride to minimize the formation of undesired byproducts.[1]

  • Issue: Inefficient base.

    • Solution: The choice of base is crucial for scavenging the HCl generated during the reaction. Triethylamine (TEA) or potassium carbonate are commonly used. Ensure the base is of good quality and used in a slight excess. For reactions in aprotic solvents like dichloromethane (DCM), TEA is often preferred.

  • Issue: Hydrolysis of chloroacetyl chloride.

    • Solution: Use anhydrous solvents and reagents. Chloroacetyl chloride is highly reactive towards water, which will reduce the amount available for the desired reaction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products can complicate purification and reduce the yield of the desired intermediate.

  • Likely Side Product: Bis-acylated piperazine.

    • Cause: If piperazine without the acetyl group is present as an impurity in the starting material, it can react with two molecules of chloroacetyl chloride to form 1,4-bis(chloroacetyl)piperazine.[1]

    • Prevention: Ensure the purity of the starting 1-acetylpiperazine.

  • Likely Side Product: Polymeric materials.

    • Cause: Uncontrolled temperature increases can lead to polymerization.

    • Prevention: Maintain strict temperature control throughout the addition of chloroacetyl chloride.[1]

  • Likely Side Product: Hydrolyzed starting material.

    • Cause: Presence of water in the reaction mixture.

    • Prevention: Use anhydrous solvents and handle reagents in a dry environment.

Step 2 (Route A): Direct Amination with Ammonia

Q1: The yield of my final product is low after amination with ammonia. How can I improve it?

A1: Direct amination can be challenging to control. Here are some optimization strategies:

  • Issue: Incomplete reaction.

    • Solution: Use a large excess of ammonia to favor the formation of the primary amine and reduce the formation of secondary amine byproducts. The reaction can be run in a sealed vessel to maintain a high concentration of ammonia.

  • Issue: Formation of secondary amine byproduct.

    • Cause: The desired product, a primary amine, can act as a nucleophile and react with another molecule of the chloroethanone intermediate to form a secondary amine.

    • Solution: A significant excess of ammonia is the most effective way to minimize this side reaction. Running the reaction at lower temperatures can also help to control the rate of the secondary reaction.

  • Issue: Difficult purification.

    • Solution: Purification can be challenging due to the similar polarities of the primary and secondary amine products. Column chromatography with a gradient elution system is often necessary.

Step 2 (Route B): Gabriel Synthesis

Q1: The alkylation of potassium phthalimide with the chloroethanone intermediate is not proceeding to completion. What should I do?

A1: The Gabriel synthesis is a reliable method for preparing primary amines, but the alkylation step can sometimes be sluggish.[2][3][4][5][6]

  • Issue: Low reactivity of the chloro-intermediate.

    • Solution: While the chloro-intermediate is generally reactive, switching to the bromo- or iodo-analogue can increase the reaction rate. You can also add a catalytic amount of sodium iodide to the reaction mixture to facilitate an in-situ Finkelstein reaction, converting the chloro-intermediate to the more reactive iodo-intermediate.

  • Issue: Poor solubility of reactants.

    • Solution: Dimethylformamide (DMF) is a common and effective solvent for this reaction due to its ability to dissolve both the potassium phthalimide and the organic substrate.[2] Ensure the DMF is anhydrous.

  • Issue: Inactive potassium phthalimide.

    • Solution: Ensure the potassium phthalimide is dry and of high purity. It can be prepared by reacting phthalimide with potassium hydroxide.

Q2: I am having difficulty with the hydrazinolysis step to cleave the phthalimide group. What are the common problems and solutions?

A2: The cleavage of the N-alkylphthalimide is a critical step that can affect the overall yield and purity of the final product.

  • Issue: Incomplete cleavage.

    • Solution: Use a sufficient excess of hydrazine hydrate (typically 2-5 equivalents). The reaction is often carried out at reflux in a protic solvent like ethanol or methanol. Monitor the reaction by TLC until the starting N-alkylphthalimide spot has disappeared.

  • Issue: Difficult removal of the phthalhydrazide byproduct.

    • Cause: Phthalhydrazide is often a sparingly soluble solid that can co-precipitate with the product.

    • Solution: After the reaction, the mixture can be acidified with HCl. This will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid and can be removed by filtration. The free amine can then be obtained by basifying the filtrate and extracting with an organic solvent.

  • Issue: Degradation of the product.

    • Cause: Prolonged heating during hydrazinolysis can sometimes lead to degradation of the desired product.

    • Solution: Monitor the reaction closely and stop heating as soon as the starting material is consumed.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone (Intermediate)

Protocol_1 cluster_materials Materials cluster_procedure Procedure 1-Acetylpiperazine 1-Acetylpiperazine Step1 Dissolve 1-acetylpiperazine and base in anhydrous DCM. 1-Acetylpiperazine->Step1 Chloroacetyl_Chloride Chloroacetyl Chloride Step3 Add chloroacetyl chloride dropwise while maintaining the temperature. Chloroacetyl_Chloride->Step3 Base Triethylamine or K2CO3 Base->Step1 Solvent Anhydrous DCM Solvent->Step1 Step2 Cool the mixture to 0-5 °C. Step1->Step2 Step2->Step3 Step4 Stir at room temperature for 2-4 hours. Step3->Step4 Step5 Monitor reaction by TLC. Step4->Step5 Step6 Work-up: Wash with water, then brine. Dry over Na2SO4. Step5->Step6 Step7 Purify by recrystallization or column chromatography. Step6->Step7

Caption: Workflow for the synthesis of the chloroethanone intermediate.

Detailed Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

ParameterCondition 1Condition 2
Base TriethylaminePotassium Carbonate
Solvent DichloromethaneAcetonitrile
Temperature 0-5 °CRoom Temperature
Typical Yield 75-85%60-70%

Protocol 2: Synthesis of this compound (via Gabriel Synthesis)

Protocol_2 cluster_materials_2 Materials cluster_procedure_2 Procedure Intermediate 2-Chloro-1-(4-acetylpiperazin-1-yl)ethanone StepA1 Dissolve intermediate and potassium phthalimide in anhydrous DMF. Intermediate->StepA1 Phthalimide Potassium Phthalimide Phthalimide->StepA1 Hydrazine Hydrazine Hydrate StepB2 Add hydrazine hydrate and reflux for 2-4 hours. Hydrazine->StepB2 Solvent_DMF Anhydrous DMF Solvent_DMF->StepA1 Solvent_EtOH Ethanol StepB1 Dissolve the phthalimide adduct in ethanol. Solvent_EtOH->StepB1 StepA2 Heat the mixture at 80-100 °C for 4-6 hours. StepA1->StepA2 StepA3 Monitor reaction by TLC. StepA2->StepA3 StepA4 Cool and pour into water to precipitate the phthalimide adduct. StepA3->StepA4 StepA4->StepB1 StepB1->StepB2 StepB3 Cool and acidify with HCl to precipitate phthalhydrazide. StepB2->StepB3 StepB4 Filter and basify the filtrate. StepB3->StepB4 StepB5 Extract the product with an organic solvent. StepB4->StepB5 StepB6 Purify the final product. StepB5->StepB6

Caption: Workflow for the Gabriel synthesis of the final product.

Detailed Methodology:

Part A: Alkylation

  • In a round-bottom flask, combine 2-chloro-1-(4-acetylpiperazin-1-yl)ethanone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the N-alkylated phthalimide intermediate.

  • Filter the solid, wash with water, and dry.

Part B: Hydrazinolysis

  • Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2-5 eq) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature and add concentrated HCl to precipitate the phthalhydrazide byproduct.

  • Filter off the solid and wash it with ethanol.

  • Basify the filtrate with a strong base (e.g., NaOH) to a pH of 12-14.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the final product by column chromatography or recrystallization.

ParameterCondition 1Condition 2
Cleavage Reagent Hydrazine HydrateStrong Acid (e.g., HBr)
Cleavage Conditions Reflux in EthanolReflux in aqueous acid
Work-up Acidification, filtration, basification, extractionDilution, filtration, basification, extraction
Typical Yield 60-75%50-65%

IV. Mandatory Visualizations

Logical Relationship of Troubleshooting

Troubleshooting_Logic cluster_step1_trouble Step 1: Intermediate Synthesis cluster_step2_trouble Step 2: Amination cluster_solutions Potential Solutions Low_Yield Low Yield Observed Incomplete_Reaction_1 Incomplete Reaction Low_Yield->Incomplete_Reaction_1 Side_Reactions_1 Side Reactions Low_Yield->Side_Reactions_1 Reagent_Quality_1 Reagent Quality Low_Yield->Reagent_Quality_1 Incomplete_Reaction_2 Incomplete Reaction Low_Yield->Incomplete_Reaction_2 Side_Reactions_2 Side Reactions Low_Yield->Side_Reactions_2 Difficult_Purification Difficult Purification Low_Yield->Difficult_Purification Optimize_Stoichiometry Adjust Stoichiometry Incomplete_Reaction_1->Optimize_Stoichiometry Optimize_Reaction_Time Optimize Reaction Time Incomplete_Reaction_1->Optimize_Reaction_Time Control_Temperature Control Temperature Side_Reactions_1->Control_Temperature Check_Reagents Verify Reagent Quality Reagent_Quality_1->Check_Reagents Incomplete_Reaction_2->Optimize_Stoichiometry Incomplete_Reaction_2->Optimize_Reaction_Time Side_Reactions_2->Control_Temperature Improve_Workup Improve Work-up/Purification Difficult_Purification->Improve_Workup

References

Technical Support Center: Overcoming Solubility Challenges of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is not dissolving in aqueous buffers. What are the initial steps I should take?

  • pH Adjustment: The piperazine moiety is basic. Therefore, adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6) may improve solubility by protonating the piperazine nitrogen atoms.

  • Small-Scale Solvent Screening: Test the solubility in a small range of pharmaceutically acceptable solvents and co-solvents. This will help determine the compound's polarity and identify potential solvent systems.

  • Visual Inspection: After attempting to dissolve the compound, visually inspect the sample under a microscope. The presence of crystalline material indicates that the compound has not fully dissolved.

Q2: What are the common reasons for the poor aqueous solubility of piperazine derivatives like this compound?

A2: Poor aqueous solubility of pharmaceutical compounds, including piperazine derivatives, is a common challenge.[1][2] It can stem from several factors:

  • High Crystal Lattice Energy: The energy holding the molecules together in a crystal can be very strong, making it difficult for solvent molecules to break them apart.

  • Molecular Weight and Lipophilicity: Larger molecules and those with higher lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents) often have lower aqueous solubility.

  • Presence of Non-polar Functional Groups: The acetyl group and the carbon backbone contribute to the non-polar character of the molecule, which can reduce its affinity for water.

Q3: Can salt formation improve the solubility of this compound?

A3: Yes, salt formation is a highly effective and widely used technique to increase the aqueous solubility of compounds containing ionizable groups.[1][3] Since this compound has a basic piperazine nitrogen, it can be converted into a salt by reacting it with an acid. This often leads to a significant improvement in solubility.[4][5] For instance, forming a dihydrochloride salt of a similar piperazine derivative has been shown to enhance its solubility in polar solvents.[6]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.

This issue, known as "crashing out," often occurs when a compound is initially dissolved (for example, with the help of a co-solvent) but is not stable in the final aqueous medium.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: If you are using a co-solvent, you may need to increase its concentration in the final solution. However, be mindful of the potential for co-solvents to affect downstream biological assays.

  • Utilize Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility and preventing precipitation.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[3]

Issue 2: Low dissolution rate even with some solubility.

A slow dissolution rate can be as problematic as low solubility, especially for in vivo studies where rapid absorption is required.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[1][7][8] Techniques like micronization or nanosuspension can be employed.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution rate.[2][8]

Quantitative Data Summary

The following table provides a hypothetical comparison of different solubility enhancement techniques that could be applied to this compound. The values are for illustrative purposes to demonstrate the potential magnitude of solubility improvement.

TechniqueInitial Solubility (µg/mL)Solubility after Treatment (µg/mL)Fold Increase
pH Adjustment (to pH 4.0) 1015015
Co-solvency (20% PEG 400) 1080080
Salt Formation (HCl salt) 10> 1000> 100
Complexation (10% HP-β-CD) 1050050
Solid Dispersion (with PVP K30) 10> 2000> 200

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Salt Formation (Example with HCl)
  • Dissolve this compound in a suitable organic solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent) while stirring.

  • Continue stirring for a specified period to allow for salt precipitation.

  • Collect the precipitate by filtration and wash with a small amount of cold solvent.

  • Dry the resulting salt under vacuum.

  • Confirm the salt formation using analytical techniques such as FTIR or NMR.

  • Determine the aqueous solubility of the salt using the method described in Protocol 1.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Strategies cluster_analysis Analysis & Optimization start Poor Aqueous Solubility of This compound ph pH Adjustment start->ph cosolvent Co-solvent Screening start->cosolvent analysis Solubility & Stability Analysis (HPLC, etc.) ph->analysis cosolvent->analysis salt Salt Formation optimization Formulation Optimization salt->optimization complexation Complexation (e.g., Cyclodextrins) complexation->optimization solid_dispersion Solid Dispersion solid_dispersion->optimization particle_size Particle Size Reduction particle_size->optimization analysis->salt If necessary analysis->complexation If necessary analysis->solid_dispersion If necessary analysis->particle_size If necessary

Caption: Experimental workflow for addressing solubility issues.

micellar_solubilization cluster_micelle Micelle cluster_legend Legend s1 drug Drug s2 s3 s4 s5 s6 s7 s8 surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail drug_legend Drug Molecule

Caption: Diagram of micellar solubilization of a drug molecule.

References

Technical Support Center: Optimization of Acetylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-acetylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of acetylpiperazine, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Acetylating Agent: The chosen acetylating agent (e.g., acetic anhydride, acetyl chloride) may be old or decomposed.- Use a fresh, unopened container of the acetylating agent. - Consider using a more reactive agent like acetyl chloride if acetic anhydride is ineffective.[1]
2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy.- For the iodine-catalyzed reaction with acetamide, ensure the mixture is heated to a gentle reflux.[2] - When using acetic anhydride, heating is often required.[3]
3. Inadequate Mixing: Poor mixing can lead to localized reactions and incomplete conversion.- Ensure vigorous stirring throughout the reaction, especially during the addition of reagents.
4. Incorrect Stoichiometry: An incorrect molar ratio of piperazine to the acetylating agent can limit the reaction.- Carefully calculate and measure the molar equivalents of all reactants.
5. Amide Proton Acidity (in subsequent reactions): When using acetylpiperazine in further reactions (e.g., chalcone synthesis), the acetyl group's amide proton may not be sufficiently acidic for deprotonation with weaker bases like NaOH or KOH.- For subsequent reactions requiring deprotonation, consider stronger bases like sodium ethoxide in ethanol.[4]
Formation of Diacetylpiperazine (Side Product) 1. Excess Acetylating Agent: Using a significant excess of the acetylating agent increases the likelihood of both nitrogen atoms on the piperazine ring being acetylated.- Use a controlled molar ratio of the acetylating agent to piperazine. A 1:1 ratio is a good starting point for mono-acetylation.
2. High Reactivity of Acetylating Agent: Highly reactive agents like acetyl chloride can be less selective.- Add the acetylating agent slowly and at a controlled temperature to minimize over-reaction.
3. Lack of Selectivity: Piperazine has two reactive secondary amine groups, making di-substitution a common issue.- Employ a strategy to favor mono-substitution. One approach is to protonate one of the piperazine nitrogens by adding an acid (e.g., hydrochloric acid) to the reaction mixture. The resulting piperazinium salt is less nucleophilic, thus favoring mono-acetylation.[5][6][7]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Ensure the reaction has gone to completion using an appropriate analytical method (e.g., TLC, GC-MS). - Purify the crude product using column chromatography or distillation before attempting crystallization.
2. Residual Solvent: Trapped solvent can prevent the product from solidifying.- Dry the product thoroughly under vacuum.
3. Hygroscopic Nature of the Product: 1-Acetylpiperazine is known to be hygroscopic and can absorb moisture from the air, which may prevent it from appearing as a solid.- Handle the product under a dry atmosphere (e.g., in a glove box or using a nitrogen blanket). - Store the final product in a desiccator.
Difficulty in Product Purification 1. Co-elution of Product and Byproducts: In column chromatography, acetylpiperazine and diacetylpiperazine may have similar polarities, making separation challenging.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.
2. Inefficient Recrystallization: The chosen solvent system may not be optimal for recrystallization.- Experiment with different solvent systems for recrystallization. A common method is to use a mixture of ethanol and water or ethanol and diethyl ether.[8]
3. Emulsion Formation During Workup: During aqueous extraction, an emulsion may form, making phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - If the product is in the organic layer, passing it through a phase separator can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-acetylpiperazine?

A1: The most frequently employed method is the acetylation of piperazine using either acetic anhydride or acetyl chloride.[8] This reaction is typically performed under controlled conditions, and when acetyl chloride is used, an alkaline medium is often added to neutralize the hydrochloric acid byproduct.[8]

Q2: How can I improve the yield of the mono-acetylated product and avoid the formation of diacetylpiperazine?

A2: To favor the formation of 1-acetylpiperazine, you can employ several strategies:

  • Control Stoichiometry: Use a close to 1:1 molar ratio of piperazine to the acetylating agent.

  • Protonation: Add a strong acid to the piperazine solution before adding the acetylating agent. This protonates one of the nitrogen atoms, making it less nucleophilic and thus directing the acetylation to the other nitrogen.[5][6][7]

  • Slow Addition: Add the acetylating agent slowly to the reaction mixture to maintain better control over the reaction and minimize di-substitution.

Q3: What is an alternative synthesis method if the standard acetylation does not work well?

A3: An alternative method is the iodine-catalyzed transamidation of acetamide with piperazine. This method has been reported to yield 1-acetylpiperazine in good yields (around 71%).[2]

Q4: How do I purify the final product?

A4: The most common purification method is recrystallization.[8] Effective solvent systems include 40% aqueous ethanol or a mixture of ethanol and diethyl ether.[8] For more challenging purifications, column chromatography or distillation under reduced pressure can be employed.[2]

Q5: What are the key safety precautions I should take when synthesizing acetylpiperazine?

A5: 1-Acetylpiperazine is an irritant and can cause skin and eye irritation.[2] It is also hygroscopic.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably a fume hood.

Experimental Protocols

Method 1: Iodine-Catalyzed Transamidation of Acetamide with Piperazine[2]

This method provides a straightforward synthesis of 1-acetylpiperazine with a reported yield of 71%.

Materials:

  • Anhydrous piperazine (1.0 mol)

  • Acetamide (1.0 mol)

  • Xylene (250 ml)

  • Iodine (1.0 g)

Procedure:

  • Combine anhydrous piperazine, acetamide, xylene, and iodine in a suitable reaction flask.

  • Heat the mixture to a gentle reflux and maintain for an overnight period.

  • After the reaction is complete, remove the xylene and any unreacted starting materials by distillation at atmospheric pressure.

  • Purify the product by distillation under reduced pressure (15 mmHg) at a collection temperature of 156-165°C.

Data Presentation

Synthesis Method Reactants Catalyst Solvent Reaction Conditions Yield (%) Reference
TransamidationPiperazine, AcetamideIodineXyleneGentle reflux overnight71[2]

Visualizations

General Workflow for Acetylpiperazine Synthesis and Purification

The following diagram illustrates a typical experimental workflow for the synthesis of acetylpiperazine, including the reaction and subsequent purification steps.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction_Vessel Reaction Vessel (with stirring and heating) Reactants->Reaction_Vessel 1. Add Reactants Crude_Product Crude_Product Reaction_Vessel->Crude_Product 2. Reaction Purification_Step Purification (e.g., Distillation, Recrystallization) Crude_Product->Purification_Step 3. Isolate & Purify Pure_Product Pure Acetylpiperazine Purification_Step->Pure_Product 4. Collect Pure Product

Caption: A generalized workflow for the synthesis and purification of acetylpiperazine.

Logical Relationship for Troubleshooting Low Yield

This diagram outlines the decision-making process for troubleshooting a low yield in the synthesis of acetylpiperazine.

troubleshooting_low_yield Start Low Yield Observed Check_Reagents Check Reagent Quality (freshness, purity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (temperature, time, stirring) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Analyze_Byproducts Analyze for Byproducts (e.g., diacetylpiperazine) Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Check_Stoichiometry->Analyze_Byproducts Optimize_Selectivity Optimize for Mono-substitution (e.g., add acid) Analyze_Byproducts->Optimize_Selectivity Di-substitution detected Purification_Loss Evaluate Purification Step (potential product loss) Analyze_Byproducts->Purification_Loss No major byproducts End Improved Yield Optimize_Selectivity->End Purification_Loss->End

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Purification of Polar Aminoethanone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar aminoethanone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar aminoethanone compounds?

A1: Polar aminoethanone compounds present several purification challenges primarily due to their inherent polarity and basicity. These challenges include:

  • Poor retention in reversed-phase chromatography (RPC): Their polar nature leads to weak interactions with non-polar stationary phases, causing them to elute quickly, often with the solvent front, resulting in poor separation from other polar impurities.[1][2][3]

  • Peak tailing and broadening in chromatography: The basic amino group can interact with residual acidic silanol groups on silica-based stationary phases, leading to asymmetrical peak shapes and reduced resolution.[4][5][6][7]

  • High water solubility: This makes extraction from aqueous reaction mixtures with common organic solvents inefficient.

  • Difficulty in crystallization: Their polarity and often flexible structures can make it challenging to induce crystallization from common solvents.

Q2: Which chromatographic techniques are most suitable for purifying polar aminoethanones?

A2: Several chromatographic techniques can be employed, each with its own advantages:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[2][3][8][9]

  • Reversed-Phase Chromatography (RPC) with modifications: While standard RPC is challenging, modifications such as using polar-embedded or polar-endcapped columns, or employing ion-pairing agents in the mobile phase, can enhance retention and improve separation.[1] Adjusting the mobile phase pH to suppress the ionization of the basic amino group (i.e., increasing the pH) can also significantly improve retention and peak shape.[10][11][12]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), offering unique selectivity and enhanced retention for polar and charged compounds like aminoethanones.[13][14][15]

Q3: How can I improve the crystallization of a polar aminoethanone?

A3: If direct crystallization of the free base is challenging, forming a salt can significantly improve the likelihood of obtaining a crystalline solid. Hydrochloride or hydrobromide salts are commonly used for this purpose. The salt formation alters the compound's physical properties, often leading to a more rigid crystal lattice and reduced solubility in certain organic solvents, which facilitates precipitation and crystallization.

Q4: What are common impurities I should expect in the synthesis of aminoethanones?

A4: Impurities can originate from starting materials, side reactions, or degradation. For aminoethanones, particularly cathinone derivatives, common impurities may include:

  • Over-alkylation or N-oxide formation: If alkylation is part of the synthesis.

  • Byproducts from the reduction of a precursor: For instance, if the ketone is reduced to an alcohol.

  • Dimers or isocathinone rearrangement products: Cathinone and its derivatives can be unstable and form dimers.[11]

  • Unreacted starting materials and reagents.

Troubleshooting Guides

Chromatographic Purification

Problem 1: My polar aminoethanone compound shows poor or no retention on a C18 column.

Possible Cause Troubleshooting Step Expected Outcome
The compound is too polar for the stationary phase.Switch to a more polar stationary phase (e.g., polar-embedded, polar-endcapped) or a different chromatography mode like HILIC.[1]Increased retention and better separation from the solvent front.
The mobile phase is too strong (too much organic solvent).Increase the aqueous portion of the mobile phase. For some columns, 100% aqueous mobile phase can be used.Enhanced retention of the polar analyte.
The amino group is protonated, increasing polarity.Increase the mobile phase pH to be at least 2 pH units above the pKa of the amino group to have the neutral form.[10]Increased retention due to reduced polarity of the neutral compound.
Use of an ion-pairing reagent.Add an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase.Formation of a less polar ion pair, leading to increased retention. Note: This may not be suitable for mass spectrometry detection.

Problem 2: My compound shows significant peak tailing or broadening.

Possible Cause Troubleshooting Step Expected Outcome
Secondary interactions between the basic amino group and acidic silanol groups on the silica-based column.Use a base-deactivated or end-capped column.[6][7] Add a basic modifier to the mobile phase (e.g., triethylamine, ammonia) to compete for the active sites.[4]Improved peak symmetry and reduced tailing.
Mobile phase pH is close to the compound's pKa.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the aminoethanone.[10]Sharper, more symmetrical peaks.
Column overload.Reduce the amount of sample injected onto the column.[6]Improved peak shape.
Inappropriate sample solvent.Dissolve the sample in the initial mobile phase or a weaker solvent.[5]Sharper peaks, especially for early eluting compounds.
Recrystallization

Problem 3: My polar aminoethanone compound will not crystallize from common solvents.

Possible Cause Troubleshooting Step Expected Outcome
High solubility in a wide range of solvents.Attempt to form a salt (e.g., hydrochloride) to decrease its solubility in organic solvents.The salt form may readily crystallize from a suitable solvent or solvent mixture.
The compound is "oiling out" instead of crystallizing.Try a more dilute solution, a slower cooling rate, or use a different solvent system. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.Formation of solid crystals instead of an oil.
Inappropriate solvent choice.Systematically screen a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold.[16]Identification of a suitable solvent for successful recrystallization.

Quantitative Data Summary

The following table provides an illustrative comparison of different chromatographic methods for the purification of a model polar basic compound. Please note that optimal conditions and results will vary depending on the specific aminoethanone derivative.

Table 1: Illustrative Comparison of Chromatographic Methods for a Model Polar Basic Compound

Chromatography Method Stationary Phase Mobile Phase Example Illustrative Recovery (%) Illustrative Purity (%) Key Advantages/Disadvantages
Reversed-Phase (RPC) C1870:30 Water:Acetonitrile< 50%LowAdvantage: Widely available. Disadvantage: Poor retention for highly polar compounds.[1]
RPC with Ion-Pairing C1870:30 Water:Acetonitrile with 0.1% TFA80-90%> 95%Advantage: Improved retention. Disadvantage: Ion-pairing agents can be difficult to remove and may interfere with MS detection.
HILIC Amide or Silica80:20 Acetonitrile:Water with 10 mM Ammonium Formate85-95%> 98%Advantage: Excellent retention for polar compounds, MS-compatible mobile phases.[2][8][9] Disadvantage: Can require longer equilibration times.
Mixed-Mode (MMC) C18 with Anion ExchangeGradient of Acetonitrile and Ammonium Acetate buffer> 90%> 99%Advantage: Offers unique selectivity and high resolving power for complex mixtures.[13][14][15] Disadvantage: Method development can be more complex.

Experimental Protocols

Protocol 1: Purification of a Polar Aminoethanone via HILIC
  • Column Selection: Choose a HILIC column (e.g., amide, silica, or zwitterionic phase).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a smaller percentage of aqueous buffer (e.g., 10 mM ammonium formate in water). A common starting point is 85:15 (v/v) acetonitrile:buffer.

  • System Equilibration: Equilibrate the column with the initial mobile phase for at least 30-60 minutes to ensure a stable water layer on the stationary phase.[1]

  • Sample Preparation: Dissolve the crude aminoethanone compound in the initial mobile phase or a solvent with a slightly weaker elution strength (higher organic content).

  • Chromatographic Run: Inject the sample and run a gradient program, typically by increasing the percentage of the aqueous buffer over time to elute the compound.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze their purity by a suitable analytical method.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude polar aminoethanone free base in a suitable organic solvent (e.g., isopropanol, diethyl ether).

  • Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in isopropanol or diethyl ether) with stirring.[17]

  • Continue addition until precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

  • Isolation of Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Select a suitable solvent or solvent system in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, methanol, or mixtures with less polar solvents like ethyl acetate or toluene.

    • Dissolve the crude salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Assessment: Determine the purity of the recrystallized salt by an appropriate analytical technique (e.g., HPLC, melting point).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_chrom_options Chromatography Techniques cluster_recryst_options Recrystallization Strategies start Crude Aminoethanone (in reaction mixture) chromatography Chromatography start->chromatography High complexity/ multiple impurities recrystallization Recrystallization start->recrystallization Lower complexity/ crystallizable rpc Reversed-Phase chromatography->rpc Moderate Polarity hilic HILIC chromatography->hilic High Polarity mmc Mixed-Mode chromatography->mmc Polar & Charged direct_cryst Direct Crystallization (Free Base) recrystallization->direct_cryst If feasible salt_form Salt Formation & Crystallization recrystallization->salt_form If direct fails end Pure Aminoethanone rpc->end hilic->end mmc->end direct_cryst->end salt_form->end

Caption: Purification workflow for polar aminoethanone compounds.

troubleshooting_logic decision decision issue issue start Chromatographic Issue issue1 Poor Retention start->issue1 issue2 Peak Tailing start->issue2 decision1 Is compound too polar? issue1->decision1 decision3 Secondary interactions? issue2->decision3 decision2 Is pH optimal? decision1->decision2 No solution1a Use HILIC or Polar RP Column decision1->solution1a Yes solution1b Increase aqueous content in mobile phase decision2->solution1b Yes solution2 Adjust pH > pKa + 2 decision2->solution2 No decision4 Column overloaded? decision3->decision4 No solution3a Use end-capped column decision3->solution3a Yes solution3b Add mobile phase modifier decision3->solution3b Yes solution4 Reduce sample concentration decision4->solution4 Yes

Caption: Troubleshooting logic for chromatographic purification.

References

Stability testing of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for investigating the stability of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway anticipated for this compound in the presence of acid is the hydrolysis of the amide bond.[1][2][3] Under acidic conditions, the carbonyl group of the acetyl moiety becomes protonated, rendering it more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding two primary degradation products: acetic acid and 1-(piperazin-1-yl)-2-aminoethanone.

Q2: How stable is the piperazine ring itself under acidic stress?

A2: The piperazine ring is generally stable.[4] However, the stability can be influenced by the substituents on the ring. For this compound, the primary concern under acidic conditions is the hydrolysis of the N-acetyl group rather than the degradation of the piperazine ring itself. Studies on various piperazine derivatives have shown that the ring structure remains intact under many stress conditions.[5][6]

Q3: What are the typical conditions for conducting an acid-forced degradation study?

A3: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability.[3][7] Typical conditions for acid hydrolysis involve treating the compound with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at concentrations ranging from 0.1 N to 1 N.[8] The study is often performed at elevated temperatures (e.g., 60-80°C) to expedite degradation.[3]

Q4: Why is it important to perform forced degradation studies?

A4: Forced degradation studies are crucial for several reasons in pharmaceutical development. They help to:

  • Identify potential degradation products and elucidate degradation pathways.[1][7]

  • Develop and validate stability-indicating analytical methods that can resolve the active pharmaceutical ingredient (API) from its degradation products.[9]

  • Understand the intrinsic stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.[1][7]

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram after acid stressing my sample. What could be the cause?

A1: Unexpected peaks can arise from several sources:

  • Secondary Degradation: Over-stressing the sample with harsh acid concentrations or high temperatures can lead to the formation of secondary degradation products.[3]

  • Excipient Degradation: If you are analyzing a formulated product, the excipients may also degrade under acidic conditions.

  • Contamination: The peaks could be from contaminated solvents, glassware, or the HPLC system itself.[10][11]

  • Ghost Peaks: These can appear in gradient elution if impurities from the mobile phase accumulate on the column and elute during the gradient.[12]

Q2: My mass balance is below 90% after the degradation study. What are the possible reasons?

A2: Poor mass balance can be attributed to several factors:

  • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore, making them undetectable by a UV detector.

  • Volatile Degradants: The degradation process might produce volatile compounds that are lost during sample preparation or analysis.[2]

  • Precipitation: The drug substance or its degradants may precipitate in the sample solution.[2]

  • Adsorption: The compound or its degradants may adsorb onto the surface of sample vials or HPLC column frits.

Q3: The retention times of my analyte and degradation peaks are shifting between injections. How can I resolve this?

A3: Retention time variability is a common HPLC issue.[11] Potential causes and solutions include:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before each injection, especially in gradient methods.[11]

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to shifts. Prepare fresh mobile phase carefully.[10]

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature affects viscosity and retention.[11]

  • Pump Issues: Fluctuations in pump pressure or flow rate can cause retention time drift. Check for leaks and ensure the pump is functioning correctly.[10]

Q4: I am not observing any degradation even under harsh acidic conditions. What should I do?

A4: If the molecule is highly stable, you may not see significant degradation.[3] In this case:

  • Increase Stress Levels: You can try using a higher acid concentration, a higher temperature, or a longer exposure time.

  • Provide Justification: If no degradation is achieved even under these more strenuous conditions, you should document your efforts and provide a scientific rationale in your report.[3] It is important to demonstrate that the stress applied was in excess of the energy from accelerated stability conditions (e.g., 40°C for 6 months).[3]

Quantitative Data Summary

The following tables summarize typical experimental conditions used in forced degradation studies based on regulatory guidelines and scientific literature.

Table 1: Typical Acid Stress Conditions for Forced Degradation Studies

ParameterConditionReference
Acid Type Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄)[3]
Acid Concentration 0.1 N to 1 N[8]
Temperature Ambient to 80°C[3]
Duration Several hours to several days[8]
Target Degradation 5% to 20%[7]

Table 2: General Troubleshooting for HPLC Analysis in Stability Studies

IssuePotential CauseSuggested SolutionReference
Peak Tailing Active sites on the stationary phase; insufficient mobile phase buffer.Use a column with better end-capping; increase buffer strength in the mobile phase.[12]
Baseline Drift Column temperature fluctuation; contamination of the detector flow cell.Use a column oven; flush the flow cell with a strong solvent.[11]
Poor Resolution Unsuitable column; overloaded sample; poorly optimized method.Optimize mobile phase composition and flow rate; reduce injection volume; try a different column.[13]
High Backpressure Blocked column frit or tubing; precipitation of sample or buffer.Backflush the column; filter samples and mobile phase; operate within the column's recommended pH range.[13]

Experimental Protocols

Protocol: Forced Acidic Hydrolysis of this compound

1. Objective: To evaluate the stability of this compound under acidic conditions and to identify its primary degradation products.

2. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and vials

3. Equipment:

  • Analytical balance

  • pH meter

  • Water bath or oven

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products (recommended)

4. Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and organic solvent) to obtain a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N HCl.

    • In a separate flask, repeat the process with 1 N HCl.

    • Prepare a control sample by adding an equal volume of water instead of acid.

    • Heat the flasks in a water bath at 60°C.

  • Time Points:

    • Withdraw aliquots from each flask at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately cool the withdrawn aliquots to stop the degradation.

    • Neutralize the samples by adding an equivalent amount of NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Characterize the degradation products using techniques such as LC-MS to determine their mass and fragmentation patterns.

    • Ensure that the peak purity of the parent compound is assessed to confirm that no degradation products are co-eluting.

Visualizations

Predicted Acid-Catalyzed Hydrolysis Pathway cluster_reactants Reactants cluster_products Products This compound This compound Intermediate Protonated Intermediate This compound->Intermediate + H+ (Acid Catalyst) H2O Water H2O->Intermediate Nucleophilic Attack Acetic_Acid Acetic Acid Degradant 1-(Piperazin-1-yl)-2-aminoethanone Intermediate->Acetic_Acid Intermediate->Degradant

Caption: Predicted pathway for the acid-catalyzed hydrolysis of the target compound.

Experimental Workflow for Forced Degradation Study Start Start: Prepare Stock Solution of API Stress Apply Acid Stress (e.g., 0.1N HCl, 60°C) Start->Stress Sample Withdraw Samples at Defined Time Points Stress->Sample Neutralize Neutralize Sample (e.g., with NaOH) Sample->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC Method Dilute->Analyze Data Data Analysis: - Calculate % Degradation - Assess Mass Balance - Characterize Degradants (LC-MS) Analyze->Data End End: Report Findings Data->End

Caption: A typical workflow for conducting a forced degradation experiment.

References

Preventing dimer formation in piperazine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dimer formation in reactions involving piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dimer formation in piperazine reactions?

Dimer formation in piperazine reactions is a common side reaction that can significantly lower the yield of the desired product. The primary causes include:

  • High Concentration of Piperazine: At high concentrations, the probability of two piperazine molecules reacting with each other increases.

  • Stoichiometry: Using an excess of piperazine relative to the other reactant can lead to the formation of dimers.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can promote the formation of undesired dimers.

  • Nature of Reactants: The reactivity of the electrophile and the specific substitution pattern of the piperazine derivative can influence the rate of dimerization.

  • Lack of Protecting Groups: When both nitrogen atoms of the piperazine ring are unprotected, the likelihood of dimerization increases, especially in reactions like peptide synthesis.

Q2: How can I minimize dimer formation during the acylation of piperazine?

Minimizing dimer formation during acylation requires careful control of reaction conditions. Here are some effective strategies:

  • Slow Addition: Adding the acylating agent slowly to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, favoring the formation of the mono-acylated product.

  • Low Temperature: Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of the competing dimerization reaction.

  • Use of a Large Excess of Piperazine: While seemingly counterintuitive, using a large excess of piperazine can favor the formation of the mono-substituted product by increasing the statistical probability of the electrophile reacting with an unreacted piperazine molecule. The unreacted piperazine can then be removed during workup.

  • Protective Group Strategy: Utilizing a mono-protected piperazine derivative, such as N-Boc-piperazine, is a highly effective method to prevent dimerization. The protecting group can be removed in a subsequent step.

Q3: What are the best practices for setting up a reaction to avoid piperazine dimerization?

To minimize the formation of piperazine dimers, consider the following best practices when setting up your reaction:

  • Optimize Stoichiometry: Carefully control the molar ratio of your reactants. A good starting point is a 1:1 ratio of piperazine to your electrophile, which can be further optimized based on experimental results.

  • Control Concentration: Run the reaction at a lower concentration to decrease the frequency of intermolecular reactions that lead to dimers.

  • Temperature Management: Maintain the optimal temperature for your specific reaction. Avoid excessive heating, which can accelerate side reactions.

  • Order of Addition: The order in which you add your reagents can be critical. Often, adding the limiting reagent slowly to a solution of the reagent in excess is beneficial.

  • Solvent Choice: The choice of solvent can influence reaction rates. Use a solvent that provides good solubility for your reactants but does not accelerate the dimerization pathway.

Troubleshooting Guide

This guide provides solutions to common problems encountered during piperazine reactions.

Problem Possible Cause Recommended Solution
High percentage of dimer in the final product. High concentration of reactants.Reduce the concentration of both piperazine and the electrophile.
Reaction temperature is too high.Lower the reaction temperature. Consider running the reaction at 0°C or even lower if the kinetics allow.
Incorrect stoichiometry.Use a large excess of piperazine to favor the mono-substituted product, or use a mono-protected piperazine.
Low yield of the desired mono-substituted product. Competing dimerization reaction is favored.Employ a slow addition of the limiting reagent to the reaction mixture.
The reaction is not going to completion.Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Difficulty in purifying the desired product from the dimer. Similar polarity of the product and the dimer.Optimize your chromatography conditions. Consider using a different solvent system or a different type of stationary phase.

Experimental Protocols

Protocol 1: Mono-acylation of Piperazine using a Slow Addition Technique

This protocol describes a general method for the mono-acylation of piperazine, minimizing dimer formation by the slow addition of the acylating agent.

Materials:

  • Piperazine

  • Acylating agent (e.g., acid chloride or anhydride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve piperazine (10 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA (1.2 equivalents) to the piperazine solution.

  • In a separate flask, dissolve the acylating agent (1 equivalent) in anhydrous DCM.

  • Add the acylating agent solution dropwise to the piperazine solution over a period of 1-2 hours using a syringe pump or a dropping funnel.

  • Stir the reaction mixture at 0 °C for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Concentration Concentration DesiredProduct Desired Mono-Product Concentration->DesiredProduct Low Dimer Dimer Formation Concentration->Dimer High Temperature Temperature Temperature->DesiredProduct Low Temperature->Dimer High Stoichiometry Stoichiometry Stoichiometry->DesiredProduct Optimized Stoichiometry->Dimer Excess Piperazine (sometimes)

Caption: Factors influencing piperazine reaction outcomes.

experimental_workflow start Start: Reaction Setup dissolve Dissolve Piperazine in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_base Add Base (e.g., TEA) cool->add_base prepare_acyl Prepare Acylating Agent Solution add_base->prepare_acyl slow_addition Slowly Add Acylating Agent prepare_acyl->slow_addition monitor Monitor Reaction (TLC/LC-MS) slow_addition->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end_node End: Pure Mono-Product purify->end_node

Caption: Workflow for mono-acylation of piperazine.

Technical Support Center: Reductive Amination of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of amino acid esters.

Troubleshooting Guide

Problem: Low or No Product Yield

Q1: My reductive amination reaction is giving a low yield or no desired product. What are the common causes and how can I fix it?

A1: Low or no product yield in reductive amination can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:

  • Imine/Iminium Ion Formation: The reaction proceeds through an imine or iminium ion intermediate.[1][2][3] The formation of this intermediate is often the rate-limiting step and is highly dependent on the pH of the reaction medium.

    • Troubleshooting:

      • pH Adjustment: The optimal pH for imine formation is typically mildly acidic (pH 4-6).[4] At a pH that is too low, the amine nucleophile will be protonated and rendered non-nucleophilic.[4][5] Conversely, at a high pH, the carbonyl group is not sufficiently activated for nucleophilic attack. The addition of a catalytic amount of acetic acid is a common practice to achieve the desired pH.[6][7]

      • Water Removal: The formation of the imine from the amine and carbonyl compound is a condensation reaction that releases water.[1] Removing this water can drive the equilibrium towards the imine intermediate. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation.[8]

  • Reducing Agent Selection and Quality: The choice and quality of the reducing agent are critical for selectively reducing the imine intermediate without affecting the starting carbonyl compound.[9]

    • Troubleshooting:

      • Reagent Choice:

        • Sodium Triacetoxyborohydride (STAB) : STAB is a mild and selective reducing agent, particularly suitable for one-pot reductive aminations as it does not readily reduce aldehydes and ketones.[6][9][10] It is, however, sensitive to water and incompatible with methanol.[9][11]

        • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines over carbonyls, especially at acidic pH.[12] Unlike STAB, it is not water-sensitive and can be used in protic solvents like methanol.[11] However, it can generate toxic hydrogen cyanide gas under strongly acidic conditions.[6]

        • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce both the imine and the starting aldehyde or ketone.[1][11] To use it effectively, the imine should be pre-formed before the addition of NaBH₄.[11]

      • Reagent Quality: The potency of hydride reducing agents can degrade over time.[9] It is advisable to use a fresh bottle or test the activity of the reagent.

  • Steric Hindrance and Substrate Reactivity: Sterically hindered ketones or electron-poor/sterically hindered amines can exhibit lower reactivity, leading to slow reaction rates and poor yields.[2][3]

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: For less reactive substrates, prolonging the reaction time or moderately increasing the temperature can improve conversion.

      • Use of Additives: Lewis acids like Ti(iPrO)₄ or ZnCl₂ can be added to enhance the reactivity of less reactive carbonyl compounds.[11]

Problem: Formation of Side Products

Q2: My reaction is producing significant amounts of side products. How can I minimize their formation?

A2: The formation of side products is a common issue. The most frequently observed side products are the alcohol resulting from the reduction of the starting carbonyl compound and over-alkylated products.

  • Alcohol Formation: This occurs when the reducing agent reduces the starting aldehyde or ketone.

    • Troubleshooting:

      • Use a More Selective Reducing Agent: Employing a milder and more selective reducing agent like Sodium Triacetoxyborohydride (STAB) is highly recommended as it preferentially reduces the iminium ion over the carbonyl group.[6][9][10]

      • Stepwise Procedure: If using a less selective reducing agent like NaBH₄, ensure the imine is formed completely before adding the reducing agent.[11][13] This can be done by mixing the amine and carbonyl compound for a period before introducing the hydride.

  • Over-alkylation (Formation of Tertiary Amine from Primary Amine): This happens when the secondary amine product reacts further with the aldehyde/ketone.

    • Troubleshooting:

      • Stoichiometry Control: Using a slight excess of the primary amine can help to minimize over-alkylation.

      • Stepwise Reduction: A stepwise procedure where the imine is formed and then reduced can sometimes offer better control.[13]

  • Aldol Condensation: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation under acidic or basic conditions.

    • Troubleshooting:

      • Control of pH and Temperature: Careful control of the reaction pH and maintaining a moderate temperature can suppress this side reaction.

Problem: Difficulty in Product Isolation and Purification

Q3: I am struggling to isolate and purify my final amine product. What are the best practices?

A3: The basic nature of the amine product allows for straightforward purification by acid-base extraction. However, emulsions and the presence of unreacted starting materials can complicate the process.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, it should be carefully quenched. For hydride reagents, this is typically done by the slow addition of water or a mild acid.

    • Acid-Base Extraction:

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic components.

      • Extract the aqueous layer with the organic solvent.

      • To isolate the amine, you can either extract it into an acidic aqueous solution (e.g., 1M HCl), wash the organic layer, and then basify the aqueous layer to re-extract the amine into an organic solvent, or proceed to drying the initial organic layer if the starting materials are not basic.

  • Troubleshooting Purification:

    • Persistent Imine Impurity: If unreacted imine is a persistent impurity, consider that most imines are susceptible to hydrolysis.[14] Washing with an acidic aqueous solution during work-up can help hydrolyze the imine back to the starting amine and carbonyl, which can then be more easily separated from the desired amine product.[14]

    • Emulsions: Emulsions during extraction can be broken by adding brine (saturated NaCl solution).

    • Chromatography: If extraction fails to provide pure product, column chromatography on silica gel is a standard purification technique. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (often containing a small amount of a basic modifier like triethylamine to prevent product tailing) is typically effective.

Frequently Asked Questions (FAQs)

Q4: What is the optimal solvent for my reductive amination reaction?

A4: The choice of solvent depends on the reducing agent used.

  • For Sodium Triacetoxyborohydride (STAB) , which is water-sensitive, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dioxane are commonly used.[9][11]

  • For Sodium Cyanoborohydride (NaBH₃CN) , which is not water-sensitive, protic solvents such as methanol or ethanol are often employed.[11]

  • For Sodium Borohydride (NaBH₄) , common solvents include methanol and ethanol.[11]

Q5: Can I run the reductive amination as a one-pot reaction?

A5: Yes, one of the major advantages of modern reductive amination protocols is that they can often be performed as a one-pot procedure.[1][9] This is particularly true when using selective reducing agents like STAB or NaBH₃CN, where the carbonyl compound, amine, and reducing agent can be mixed together.[6] This approach is efficient and reduces waste by eliminating the need to isolate the intermediate imine.[1]

Q6: My amino acid ester is in the form of a hydrochloride salt. Can I use it directly?

A6: Amine salts are generally not suitable for direct use in reductive amination because the amine is not a free nucleophile.[15] The amine salt needs to be neutralized to the free amine before the reaction. This can be achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to the reaction mixture before adding the carbonyl compound and the reducing agent.[15]

Q7: How can I monitor the progress of my reaction?

A7: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting materials. The disappearance of the limiting starting material and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • LC-MS: This technique is highly effective for monitoring the consumption of reactants and the formation of the product, providing both retention time and mass information to confirm the identity of the species in the reaction mixture.

Data Summary

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaCommon SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCM, DCE, THF[9][11]High selectivity for imines; mild; suitable for one-pot reactions.[6][9][10]Water-sensitive; not compatible with methanol.[9][11]
Sodium CyanoborohydrideNaBH₃CNMethanol, Ethanol[11]Selective for imines at acidic pH; not water-sensitive.[11][12]Can release toxic HCN gas in strong acid; less reactive than NaBH₄.[6]
Sodium BorohydrideNaBH₄Methanol, Ethanol[11]Inexpensive; strong reducing agent.Can reduce both carbonyls and imines; requires pre-formation of the imine for selectivity.[1][11]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of the amino acid ester (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in an appropriate anhydrous solvent (e.g., Dichloromethane, DCE, or THF) at room temperature, add acetic acid (1.0-1.2 equiv.).

  • Stir the mixture at room temperature for 15-60 minutes to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

  • Dissolve the amino acid ester (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in methanol.

  • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine. Monitor the formation by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄) (1.5-2.0 equiv.) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Add water and an organic solvent (e.g., ethyl acetate) to the residue.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Visualizations

ReductiveAminationWorkflow start_end start_end process process decision decision output output start Start: Amino Acid Ester + Aldehyde/Ketone imine_formation Imine/Iminium Formation start->imine_formation Solvent, +/- Acid Catalyst add_reductant Add Reducing Agent (e.g., STAB) imine_formation->add_reductant reduction Reduction add_reductant->reduction workup Aqueous Workup & Extraction reduction->workup Quench purification Purification workup->purification product Final Product purification->product

Caption: General workflow for a one-pot reductive amination.

Troubleshooting_Reductive_Amination problem problem question question solution solution path path start Low Yield or No Reaction q1 Is imine formation the issue? start->q1 q2 Is the reducing agent effective? q1->q2 No sol1a Optimize pH (4-6) with acid catalyst q1->sol1a Yes q3 Are there side products? q2->q3 No sol2a Use fresh, high-quality reducing agent q2->sol2a Yes sol3a Use milder reductant to avoid alcohol formation q3->sol3a Yes sol1b Add dehydrating agent (e.g., molecular sieves) sol1a->sol1b sol2b Choose appropriate reductant (e.g., STAB for one-pot) sol2a->sol2b sol3b Control stoichiometry to prevent over-alkylation sol3a->sol3b

Caption: Decision tree for troubleshooting low yield in reductive amination.

References

Technical Support Center: Purification of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

The synthesis of this compound likely proceeds via the reaction of 1-acetylpiperazine with a 2-haloethanone derivative, where the amino group is protected (e.g., with a Boc group), followed by deprotection. Based on this synthetic route, the following impurities are commonly encountered:

Impurity Chemical Name Source
I-1 1-AcetylpiperazineUnreacted starting material
I-2 2-Bromo-N-(tert-butoxycarbonyl)ethanamine (or other halo-ethanone)Unreacted starting material
I-3 tert-Butyl (2-(4-acetylpiperazin-1-yl)-2-oxoethyl)carbamateIncomplete deprotection of the intermediate
I-4 1,4-Bis(2-aminoacetyl)piperazineReaction of piperazine (if present as an impurity in the starting material) with the halo-ethanone
I-5 N/ABy-products from the deprotection step (e.g., t-butanol, isobutylene if Boc is used)

Q2: My final product of this compound shows low purity after the initial work-up. What is the recommended general purification strategy?

A two-step purification strategy is generally effective for achieving high purity:

  • Recrystallization: This is a cost-effective first step to remove the bulk of the impurities.

  • Column Chromatography: If recrystallization does not yield the desired purity, column chromatography is a highly effective method for separating structurally similar impurities.

The choice of method will depend on the impurity profile and the desired final purity.

Troubleshooting Guides

Recrystallization Issues

Q3: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I consider?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Given the polar nature of your compound, consider the following solvents and mixtures:

Solvent/Solvent System Rationale Troubleshooting Tips
Ethanol/Water Good for polar compounds. The water acts as an anti-solvent.Start by dissolving the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.
Isopropanol Similar to ethanol but can offer different solubility characteristics.Follow a similar procedure to the ethanol/water system, potentially using a small amount of water as an anti-solvent if needed.
Acetonitrile A polar aprotic solvent that can be effective for nitrogen-containing compounds.Can be used alone or with a co-solvent like water or an ether.
Ethanol/Diethyl Ether A common system for recrystallizing piperazine derivatives.[1]Dissolve the compound in hot ethanol and add diethyl ether until persistent cloudiness is observed. Reheat to clarify and then cool slowly.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to boiling.

  • Slowly add hot water dropwise until the solution turns slightly and persistently turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Column Chromatography Issues

Q4: Recrystallization did not remove all the impurities. How do I set up a column chromatography protocol?

Column chromatography is an excellent next step. Due to the polar and basic nature of the amino group, special considerations are needed.

Parameter Recommendation Rationale & Troubleshooting
Stationary Phase Silica GelStandard choice for most organic compounds.
Alumina (basic or neutral)Can be advantageous for basic compounds like amines to prevent streaking.
Mobile Phase Dichloromethane/MethanolA good starting point. Increase the methanol percentage to increase polarity and elute your compound faster.
Ethyl Acetate/Hexane/TriethylamineThe triethylamine (0.5-1%) is added to the mobile phase to suppress the interaction of the basic amine with the acidic silica gel, leading to better peak shapes.
Detection TLC with UV light (if applicable) and/or a staining agent (e.g., ninhydrin for the primary amine, or potassium permanganate).Use TLC to determine the appropriate solvent system before running the column. The ideal Rf value for your product on the TLC plate is between 0.2 and 0.4.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., Dichloromethane with a low percentage of Methanol).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can gradually increase the polarity of the mobile phase (gradient elution) to elute your product and then the more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow and Logic Diagrams

PurificationWorkflow CrudeProduct Crude Product Recrystallization Recrystallization CrudeProduct->Recrystallization PurityCheck1 Purity Check (TLC, HPLC, NMR) Recrystallization->PurityCheck1 PureProduct Pure Product PurityCheck1->PureProduct Purity ≥ 98% ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography Purity < 98% PurityCheck2 Purity Check (TLC, HPLC, NMR) ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct Purity ≥ 98%

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone by LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of pharmaceutical development and quality control. For active pharmaceutical ingredients (APIs) such as 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone, a robust analytical methodology is paramount to ensure safety and efficacy. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other viable analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Supercritical Fluid Chromatography (SFC)—for the purity assessment of this compound.

Introduction to this compound

This compound is a small polar molecule containing a piperazine ring, an acetyl group, and an aminoethanone moiety. Its structure presents specific analytical challenges, including the potential for low UV absorbance and the presence of structurally similar impurities. This necessitates the use of highly sensitive and selective analytical methods for accurate purity determination.

Methodology Comparison

This guide evaluates the performance of four key analytical techniques for the purity assessment of this compound. The primary method, LC-MS, is compared against HPLC with UV detection, qNMR, and SFC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical substances.[1][2] Its high sensitivity and selectivity make it particularly suitable for detecting trace-level impurities.[1][2]

Experimental Protocol: LC-MS

  • Chromatographic System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Full scan mode (m/z 50-1000) and targeted MS/MS for impurity identification.

Logical Workflow for LC-MS Purity Assessment

LC-MS Purity Assessment Workflow A Sample Preparation (Dissolution in Mobile Phase A) B LC Separation (Gradient Elution) A->B Injection C ESI Ionization B->C Elution D Mass Analysis (Full Scan & MS/MS) C->D Ion Transfer E Data Processing (Peak Integration & Identification) D->E Data Acquisition F Purity Calculation (% Area Normalization) E->F Quantification

Caption: A schematic of the LC-MS workflow for purity analysis.

Alternative Analytical Techniques

While LC-MS offers excellent performance, other techniques provide orthogonal approaches that can be valuable for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse in pharmaceutical quality control due to its robustness and reliability.[3][4] For compounds with a suitable chromophore, it provides a cost-effective and precise method for quantification.

Experimental Protocol: HPLC-UV

  • Chromatographic System: Agilent 1260 Infinity II Prime LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[5][6] It is based on the principle that the signal intensity is directly proportional to the number of nuclei.[6]

Experimental Protocol: qNMR

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: Standard single pulse with a long relaxation delay (e.g., 30s).

  • Data Processing: Integration of characteristic signals of the analyte and the internal standard.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and reduced organic solvent consumption.[7][8][9][10] It can be a powerful alternative for the separation of polar compounds.[8][9][10]

Experimental Protocol: SFC-MS

  • SFC System: Waters ACQUITY UPC² System or equivalent.

  • Mass Spectrometer: Waters ACQUITY QDa Mass Detector or equivalent.

  • Column: Waters ACQUITY UPC² BEH 2-EP, 1.7 µm, 3.0 x 100 mm.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol with 0.2% ammonium hydroxide.

  • Gradient: 2% B to 40% B over 8 minutes.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 1500 psi.

  • Column Temperature: 45°C.

  • Ionization Mode: ESI+.

Performance Comparison

The following tables summarize the typical performance characteristics of each analytical technique for the purity assessment of this compound. The data presented is a realistic estimation based on published validation data for structurally similar compounds.[1][4][5][11]

Table 1: Quantitative Performance Data

ParameterLC-MSHPLC-UVqNMRSFC-MS
Linearity (r²) >0.999>0.998N/A (primary method)>0.997
Accuracy (% Recovery) 98-102%97-103%99-101%96-104%
Precision (%RSD) < 2.0%< 3.0%< 1.5%< 4.0%
LOD ~0.01%~0.05%~0.1%~0.02%
LOQ ~0.03%~0.15%~0.3%~0.06%

Table 2: Method Attributes Comparison

AttributeLC-MSHPLC-UVqNMRSFC-MS
Selectivity Very HighModerate to HighHighHigh
Sensitivity Very HighModerateLow to ModerateHigh
Analysis Time ~15 min~30 min~10 min~10 min
Solvent Consumption LowHighVery LowVery Low (organic)
Cost per Sample HighLowModerateModerate to High
Impurity ID Yes (MS/MS)No (requires standards)Yes (structural info)Yes (MS)

Signaling Pathway and Logical Relationships

The choice of analytical method is often dictated by the specific requirements of the analysis, such as the need for impurity identification or high throughput.

Decision Tree for Method Selection

A Purity Assessment Requirement B Impurity Identification Needed? A->B C LC-MS or qNMR B->C Yes D High Throughput Needed? B->D No E SFC-MS or qNMR D->E Yes F Routine QC? D->F No G HPLC-UV F->G Yes

Caption: A decision-making diagram for selecting an appropriate analytical method.

Conclusion

For the comprehensive purity assessment of this compound, LC-MS stands out as the most powerful technique, offering an unparalleled combination of sensitivity, selectivity, and the ability to identify unknown impurities.

  • HPLC-UV remains a viable and cost-effective option for routine quality control once the impurity profile is well-characterized and reference standards are available.

  • qNMR serves as an excellent orthogonal method for absolute purity determination and can be invaluable for the certification of reference materials.

  • SFC-MS presents a fast and green alternative, particularly advantageous for high-throughput screening and for compounds that are challenging to analyze by reversed-phase LC.

The selection of the most appropriate analytical method will depend on the specific stage of drug development, the regulatory requirements, and the available instrumentation. A multi-faceted approach, potentially employing a combination of these techniques, will provide the most complete and reliable purity profile for this compound.

References

A Researcher's Guide to the Synthesis of Substituted Piperazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals targeting diverse biological pathways.[1][2][3][4] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a favored building block in drug design. Consequently, the development of efficient and versatile synthetic routes to access substituted piperazine derivatives is of paramount importance to researchers in academia and the pharmaceutical industry.

This guide provides an objective comparison of three prominent synthetic strategies for preparing substituted piperazines: Direct N-Alkylation , Reductive Amination , and Palladium-Catalyzed Buchwald-Hartwig Amination . We will delve into the mechanisms, advantages, and limitations of each route, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic challenges.

Conceptual Overview of Synthesis Routes

The choice of synthetic strategy is primarily dictated by the nature of the desired substituent (alkyl vs. aryl) and the substitution pattern on the piperazine core. The following diagram illustrates a logical workflow for selecting an appropriate synthetic route based on the target molecule's characteristics.

G start Target: Substituted Piperazine sub_type What is the nature of the N-substituent? start->sub_type route1 Direct N-Alkylation sub_type->route1  Simple N-Alkyl route2 Reductive Amination sub_type->route2  Complex N-Alkyl route3 Buchwald-Hartwig Amination sub_type->route3 N-Aryl desc1 Direct reaction with alkyl halides. Simple, but risks of over-alkylation. route1->desc1 desc2 Reaction with aldehydes/ketones. High selectivity for mono-alkylation. route2->desc2 desc3 Pd-catalyzed cross-coupling. Ideal for N-aryl substituents. route3->desc3

Caption: Decision workflow for selecting a piperazine synthesis route.

Comparative Performance of Synthesis Routes

The following table summarizes quantitative data from representative experimental procedures for each synthetic method, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Direct N-AlkylationRoute 2: Reductive AminationRoute 3: Buchwald-Hartwig Amination
Target Moiety N-AlkylN-AlkylN-Aryl
Typical Substrates Piperazine, Alkyl HalidePiperazine, Aldehyde/KetonePiperazine, Aryl Halide/Triflate
Example Product 1-(4-Methylbenzyl)piperazine1-Benzylpiperazine1-(4-methoxyphenyl)piperazine
Yield (%) ~75-90%[5][6]~80-95%[7][8]up to 97%[9]
Reaction Time 12 - 24 hours4 - 12 hours10 minutes - 24 hours[9]
Temperature RefluxRoom Temperature to 60°CRoom Temperature to 100°C
Key Reagents Base (e.g., K₂CO₃), SolventReducing Agent (e.g., NaBH(OAc)₃)Pd Catalyst, Ligand, Base (e.g., NaOtBu)
Selectivity Control Challenging (mono vs. di-alkylation)[10]Generally high for mono-alkylation[10]Excellent for mono-arylation
Functional Group Tol. ModerateGoodExcellent

Route 1: Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach for synthesizing N-substituted piperazines. The reaction involves the nucleophilic attack of a piperazine nitrogen atom on an alkyl halide. While simple in principle, a significant drawback is the potential for over-alkylation, leading to mixtures of mono- and di-substituted products, as well as quaternary ammonium salts.[10] Controlling the stoichiometry by using a large excess of piperazine can favor mono-alkylation, but this complicates purification and reduces atom economy.[6]

Advantages:

  • Operational simplicity.

  • Readily available starting materials.

Disadvantages:

  • Poor control over selectivity (mono- vs. di-alkylation).[10]

  • Risk of forming quaternary ammonium salts.

  • Often requires a large excess of piperazine, complicating purification.[6]

Route 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of N-alkyl piperazines.[11] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the condensation of piperazine with an aldehyde or ketone, followed by its immediate reduction by a hydride agent. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective and tolerate a wide range of functional groups.[7][8] This method offers excellent control for mono-alkylation, as the secondary amine product is generally less reactive than the starting piperazine under these conditions.

Advantages:

  • High selectivity for mono-alkylation.[7]

  • Broad substrate scope, including various aldehydes and ketones.

  • Good functional group tolerance.

Disadvantages:

  • Requires a stoichiometric amount of a reducing agent.

  • The stability of the aldehyde or ketone substrate can be a limiting factor.

Route 3: Buchwald-Hartwig Amination

For the synthesis of N-aryl piperazines, the Palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[9] This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and the piperazine nitrogen. The development of sophisticated catalyst systems, typically involving a palladium precursor and a bulky phosphine ligand, has enabled this transformation to proceed with high efficiency, excellent functional group tolerance, and broad scope. Modern protocols have achieved remarkable efficiency, with some reactions completing in as little as 10 minutes under aerobic conditions.[9]

Advantages:

  • The premier method for synthesizing N-aryl piperazines.[9]

  • Exceptional functional group tolerance.

  • High yields and excellent selectivity for mono-arylation.

  • Can be performed under mild conditions, sometimes even in the absence of a solvent.[9]

Disadvantages:

  • Requires an expensive transition-metal catalyst and ligand.

  • Potential for heavy metal contamination in the final product, a critical concern in pharmaceutical synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methylbenzyl)piperazine via Direct Alkylation

This procedure is adapted from a general method for the synthesis of monosubstituted piperazines.[6][12]

  • Reaction Setup: To a solution of piperazine (4.0 equivalents) in methanol, add a catalytic amount of a supported catalyst (e.g., Amberlyst A-21).

  • Reagent Addition: Add 4-methylbenzyl chloride (1.0 equivalent) to the mixture.

  • Reaction Conditions: Seal the reaction vessel and heat using microwave irradiation at 120°C for 20 minutes.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent (e.g., dichloromethane). Dry the organic phase over sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: The product can be further purified by recrystallization from a suitable solvent like isopropyl alcohol to yield the pure 1-(4-methylbenzyl)piperazine hydrochloride.[12]

Protocol 2: Synthesis of a Benzylpiperazine via Reductive Amination

This protocol is based on a continuous-flow hydrogenation method, highlighting a green chemistry approach.[7]

  • Reagent Preparation: Prepare a stock solution of benzaldehyde (e.g., 0.1 M) and piperazine (e.g., 0.2 M) in a suitable solvent like methanol.

  • Flow Hydrogenation Setup: Use a commercial flow hydrogenation reactor (e.g., H-Cube) equipped with a catalyst cartridge (e.g., 10% Pd/C).

  • Reaction Conditions: Set the system parameters: temperature at 60°C, pressure at 50 bar, and a flow rate of 1 mL/min.

  • Product Collection: Pump the reactant solution through the heated catalyst bed. The product stream is collected at the outlet.

  • Work-up and Purification: The solvent is removed from the collected solution under reduced pressure. The resulting crude product is typically of high purity and may not require further purification. For analytical purposes, purification can be achieved via column chromatography.

Protocol 3: Synthesis of 1-(4-methoxyphenyl)piperazine via Buchwald-Hartwig Amination

This protocol describes a rapid, aerobic synthesis of N-arylpiperazines.[9][13]

  • Reaction Setup: In a vial, combine 4-bromoanisole (1.0 equivalent), piperazine (1.2 equivalents), and sodium tert-butoxide (NaOt-Bu, 1.2 equivalents).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%) and the ligand (XPhos, 4 mol%).

  • Solvent and Conditions: Add toluene as the solvent. The reaction is carried out under an air atmosphere (aerobic conditions). Stir the mixture at 100°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 10-30 minutes.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1-(4-methoxyphenyl)piperazine.[13]

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in synthetic compounds bearing the piperazine scaffold. This heterocyclic moiety is a common feature in a wide array of biologically active molecules, demonstrating a broad spectrum of activities including anticancer and antimicrobial effects. This guide provides a comparative analysis of the biological activity of analogs related to 1-(4-acetylpiperazin-1-yl)-2-aminoethanone, summarizing key experimental data and outlining the methodologies employed in their screening.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various piperazine derivatives, offering a comparative look at their potential as therapeutic agents.

Table 1: In Vitro Anticancer Activity of Piperazine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
3n (Alepterolic acid derivative) MDA-MB-231 (Triple-negative breast cancer)5.55 ± 0.56[1]
23 (Vindoline-piperazine conjugate) MDA-MB-468 (Breast cancer)1.00[2]
25 (Vindoline-piperazine conjugate) HOP-92 (Non-small cell lung cancer)1.35[2]
PD-2 (Novel piperazine derivative) HepG2 (Liver cancer)>100 µg/mL (90.45% inhibition)[3]
A-11 (Methyl piperazine derivative) A-549 (Lung adenocarcinoma)5.71[4]
A-11 (Methyl piperazine derivative) HCT-116 (Colon cancer)4.26[4]
Bergenin derivative 5a CAL-27 (Tongue cancer)15.41 - 92.9[5]
Bergenin derivative 5c SCC09 (Tongue cancer)17.41 - 91.9[5]
Table 2: In Vitro Antimicrobial Activity of Piperazine Derivatives
Compound IDMicrobial StrainMIC (µg/mL)Reference
PD-2 Pseudomonas aeruginosaNot specified[3]
PD-2 Candida albicansNot specified[3]
Unnamed Chalcone derivative Candida albicans2.22[6]
RL-308 Shigella flexineri2[7]
RL-308 Staphylococcus aureus4[7]
RL-308 MRSA16[7]
NPDM Methicillin-resistant Staphylococcus aureus (MRSA)Not specified (potent bactericidal agent)[8]

Experimental Protocols

The evaluation of the biological activity of these piperazine analogs involves a series of well-established in vitro assays.

Anticancer Activity Screening

A common workflow for assessing the anticancer potential of novel compounds is outlined below.

Anticancer_Screening_Workflow cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Primary Cytotoxicity Assay (e.g., MTT) Primary Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Primary Cytotoxicity Assay (e.g., MTT) Test Compounds Hit Identification Hit Identification Primary Cytotoxicity Assay (e.g., MTT)->Hit Identification Active Compounds Dose-Response Studies (IC50 determination) Dose-Response Studies (IC50 determination) Hit Identification->Dose-Response Studies (IC50 determination) Panel of Cancer Cell Lines Panel of Cancer Cell Lines Dose-Response Studies (IC50 determination)->Panel of Cancer Cell Lines Selectivity Testing (vs. Normal Cells) Selectivity Testing (vs. Normal Cells) Panel of Cancer Cell Lines->Selectivity Testing (vs. Normal Cells) Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Selectivity Testing (vs. Normal Cells)->Apoptosis Assays (e.g., Annexin V) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays (e.g., Annexin V)->Cell Cycle Analysis Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Cell Cycle Analysis->Western Blot (Signaling Pathways)

Caption: General workflow for in vitro anticancer drug screening.

1. Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the synthesized piperazine derivatives for a specified period (e.g., 48 or 72 hours).

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

3. Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Hoechst staining, flow cytometry with Annexin V/propidium iodide staining, and western blot analysis for caspase activation are performed.[1]

Antimicrobial Activity Screening

The antimicrobial potential of the piperazine analogs is typically assessed using the following methods.

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis Compound Synthesis Compound Synthesis Disc Diffusion Assay Disc Diffusion Assay Compound Synthesis->Disc Diffusion Assay Test Compounds Identification of Active Compounds Identification of Active Compounds Disc Diffusion Assay->Identification of Active Compounds Zone of Inhibition Broth Microdilution (MIC Determination) Broth Microdilution (MIC Determination) Identification of Active Compounds->Broth Microdilution (MIC Determination) Minimum Bactericidal Concentration (MBC) Minimum Bactericidal Concentration (MBC) Broth Microdilution (MIC Determination)->Minimum Bactericidal Concentration (MBC)

Caption: Workflow for in vitro antimicrobial activity screening.

1. Microbial Strains: A panel of clinically relevant bacterial and fungal strains are used, including Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

2. Disc Diffusion Method (Qualitative Assay):

  • A standardized inoculum of the microbial strain is uniformly spread on the surface of an agar plate.

  • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plates are incubated under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

3. Broth Microdilution Method (Quantitative Assay for MIC):

  • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized suspension of the microorganism is added to each well.

  • The plates are incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).[7]

Potential Signaling Pathways

Piperazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[1][5] A simplified representation of a potential apoptosis-inducing signaling pathway is shown below.

Apoptosis_Signaling_Pathway Piperazine Analog Piperazine Analog Cellular Stress Cellular Stress Piperazine Analog->Cellular Stress Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Cellular Stress->Bax/Bcl-2 Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A potential apoptosis-inducing signaling pathway.

This guide highlights the significant potential of piperazine-based compounds as a source for the development of new anticancer and antimicrobial agents. The presented data and methodologies offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigations into the structure-activity relationships and mechanisms of action of these analogs are warranted to advance the development of novel therapeutics.

References

A Comparative Crystallographic Analysis of Two Acetylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structural and experimental aspects of substituted acetylpiperazine compounds.

This guide provides a comprehensive comparison of the X-ray crystallography data for two acetylpiperazine derivatives: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one and (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one. The information presented is intended to assist researchers in understanding the structural nuances and experimental considerations for this class of compounds, which holds potential in the development of novel therapeutics.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two derivatives, offering a direct comparison of their solid-state structures.

ParameterDerivative A: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one[1][2]Derivative B: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one[3]
Chemical Formula C₂₈H₂₉ClN₂O₃C₂₉H₃₂N₂O₃
Molecular Weight 476.98456.57
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.392(2)10.114 (2)
b (Å) 7.9180(16)11.867 (2)
c (Å) 30.474(6)21.573 (4)
β (˚) 97.78(3)97.12 (3)
Volume (ų) 2484.4(9)2569.3 (9)
Z 44
Calculated Density (g/cm³) 1.275Not Reported
Radiation MoKα (λ = 0.71073 Å)MoKα
Temperature (K) Not Reported293
R-factor 0.06920.061
wR-factor 0.14690.189

Experimental Protocols

Synthesis and Crystallization

Derivative A: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

The synthesis of the title compound was achieved by coupling (E)-3-(4-chlorophenyl)acrylic acid with 1-[bis(4-methoxyphenyl)methyl]piperazine.[2] The acrylic acid was first converted to its corresponding acid chloride using thionyl chloride in dichloromethane at room temperature.[2] The resulting acid chloride was then reacted with 1-[bis(4-methoxyphenyl)methyl]piperazine in the presence of triethylamine to yield the final product.[2] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the compound at room temperature.[2]

Derivative B: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

The synthesis of this derivative followed a similar protocol.[3] (E)-3-(4-methylphenyl)acrylic acid was reacted with 1-(bis(4-methoxyphenyl)methyl)piperazine in acetone with triethylamine as a base.[3] The reaction was stirred for 12 hours at room temperature. The resulting solid was filtered and recrystallized from ethanol to yield colorless single crystals suitable for X-ray analysis.[3]

X-ray Diffraction Data Collection and Structure Refinement

For both derivatives, X-ray diffraction data were collected using a diffractometer with MoKα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Derivative A: Data was collected on a suitable single crystal. The structure was solved and refined to a final R-value of 0.0692 and a wR-value of 0.1469 for 2046 observed reflections.[1][2]

Derivative B: Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[3] The structure was refined to a final R-value of 0.061 and a wR-value of 0.189 for 4718 independent reflections.[3]

Biological Significance and Signaling Pathway

Derivative A has been investigated for its anti-ischaemic activity and has shown potent neuroprotective effects.[1][2] Ischaemic stroke is a complex event involving multiple pathological pathways, including excitotoxicity, oxidative stress, inflammation, and apoptosis. The neuroprotective effect of this compound could be attributed to its interaction with various signaling pathways involved in these processes.

G Potential Neuroprotective Signaling Pathway of Acetylpiperazine Derivatives cluster_0 Ischaemic Cascade cluster_1 Cellular Stress Response cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Ischaemia Ischaemia Excitotoxicity Excitotoxicity Ischaemia->Excitotoxicity Oxidative_Stress Oxidative_Stress Ischaemia->Oxidative_Stress Inflammation Inflammation Ischaemia->Inflammation Apoptosis Apoptosis Excitotoxicity->Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis Neuronal_Death Neuronal_Death Apoptosis->Neuronal_Death Acetylpiperazine_Derivative Acetylpiperazine_Derivative Acetylpiperazine_Derivative->Excitotoxicity Inhibition Acetylpiperazine_Derivative->Oxidative_Stress Inhibition Acetylpiperazine_Derivative->Inflammation Inhibition

Caption: Potential mechanism of neuroprotection by acetylpiperazine derivatives in ischaemic stroke.

Experimental Workflow: From Synthesis to Structure

The overall workflow for the characterization of these acetylpiperazine derivatives is a multi-step process that begins with chemical synthesis and culminates in the determination of the three-dimensional atomic structure.

G X-ray Crystallography Workflow for Acetylpiperazine Derivatives Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Selection Crystal_Selection Crystallization->Crystal_Selection Data_Collection Data_Collection Crystal_Selection->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for the synthesis and X-ray crystal structure determination.

References

A Comparative Analysis of Acetylpiperazine and Other Piperazine Derivatives in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, from antipsychotics to anticancer agents. This guide provides a comparative analysis of the synthesis of acetylpiperazine alongside other key piperazine derivatives, focusing on performance, experimental protocols, and the strategic selection of derivatization routes.

Introduction to Piperazine Derivatives

The versatility of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, allows for extensive structural modifications. These modifications significantly influence the physicochemical and pharmacological properties of the resulting molecules.[1] This analysis will focus on three primary classes of N-substituted piperazine derivatives:

  • N-Acetylpiperazine: A fundamental derivative where one nitrogen atom is acylated. It often serves as a key intermediate in more complex syntheses.

  • N-Arylpiperazines: Derivatives where one nitrogen atom is attached to an aromatic ring. These are prevalent in centrally acting drugs.

  • N-Alkylpiperazines: Derivatives featuring an alkyl group on one of the nitrogen atoms, a common structural motif in various therapeutic agents.

The choice of synthetic strategy for these derivatives depends on factors such as desired yield, purity, scalability, and the nature of the substituents.

Comparative Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives primarily involves the functionalization of one or both of the nitrogen atoms. The following sections detail the common synthetic routes for acetylpiperazine, N-arylpiperazines, and N-alkylpiperazines, accompanied by comparative data on their performance.

N-Acetylpiperazine Synthesis

N-acetylpiperazine is typically synthesized via the acylation of piperazine. This reaction is generally straightforward, high-yielding, and can be achieved using various acetylating agents.

Experimental Protocol: Synthesis of 1-Acetylpiperazine

Materials:

  • Piperazine

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., dichloromethane, water)

  • A base (e.g., triethylamine, sodium hydroxide) if acetyl chloride is used

Procedure using Acetic Anhydride:

  • Dissolve piperazine in the chosen solvent in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

N-Arylpiperazine Synthesis

The synthesis of N-arylpiperazines is a cornerstone of many drug discovery programs. The most common methods involve the cross-coupling of an aryl halide with piperazine, typically catalyzed by a transition metal. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prevalent methods.[2]

Experimental Protocol: Synthesis of 1-Arylpiperazine via Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Piperazine (or a mono-protected piperazine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • A base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or other suitable solvent

Procedure:

  • To an oven-dried flask, add the aryl halide, piperazine, base, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Alkylpiperazine Synthesis

N-alkylation of piperazine is a common transformation that can be achieved through several methods, including nucleophilic substitution with alkyl halides and reductive amination. The use of a mono-protected piperazine is often necessary to avoid di-alkylation.

Experimental Protocol: Synthesis of 1-Alkylpiperazine via Nucleophilic Substitution

Materials:

  • Mono-protected piperazine (e.g., N-Boc-piperazine)

  • Alkyl halide (e.g., alkyl bromide, alkyl iodide)

  • A base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve the mono-protected piperazine and the alkyl halide in the chosen solvent in a reaction vessel.

  • Add the base to the mixture.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water.

  • Dry the organic layer, filter, and concentrate to yield the crude N-alkylated protected piperazine.

  • Deprotect the piperazine derivative under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Purify the final product by distillation or column chromatography.

Data Presentation: Comparative Synthesis Performance

The following tables summarize typical performance metrics for the synthesis of different piperazine derivatives. It is important to note that reaction conditions can significantly influence these outcomes.

Derivative ClassSynthetic MethodTypical Yield (%)Purity (%)Reaction Time (h)Key Considerations
N-Acetylpiperazine Acylation with Acetic Anhydride85-95%>98%1-4Exothermic reaction, requires cooling.
Acylation with Acetyl Chloride80-90%>98%1-3Generates HCl, requires a base.
N-Arylpiperazine Buchwald-Hartwig Amination70-95%>95%8-24Requires an inert atmosphere; catalyst and ligand choice are crucial.
Ullmann Condensation50-80%>95%12-48Often requires higher temperatures than Buchwald-Hartwig.
N-Alkylpiperazine Nucleophilic Substitution60-90%>95%4-12Risk of over-alkylation without a protecting group.
Reductive Amination70-95%>95%6-18Requires a suitable reducing agent and control of pH.

Mandatory Visualization

Synthetic Pathways of Piperazine Derivatives

The following diagrams illustrate the general synthetic workflows for the preparation of acetylpiperazine, N-arylpiperazines, and N-alkylpiperazines.

G Synthesis of N-Acetylpiperazine Piperazine Piperazine Reaction Acylation Reaction Piperazine->Reaction AceticAnhydride Acetic Anhydride or Acetyl Chloride AceticAnhydride->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Base Base (optional) Base->Reaction Acetylpiperazine N-Acetylpiperazine Reaction->Acetylpiperazine

Caption: General workflow for the synthesis of N-Acetylpiperazine.

G Synthesis of N-Arylpiperazines ArylHalide Aryl Halide Reaction Cross-Coupling Reaction ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction Catalyst Pd or Cu Catalyst Catalyst->Reaction Ligand Ligand (for Pd) Ligand->Reaction Base Base Base->Reaction Arylpiperazine N-Arylpiperazine Reaction->Arylpiperazine

Caption: General workflow for the synthesis of N-Arylpiperazines.

G Synthesis of N-Alkylpiperazines cluster_0 Nucleophilic Substitution cluster_1 Reductive Amination MonoProtectedPiperazine Mono-Protected Piperazine Reaction_NS Substitution MonoProtectedPiperazine->Reaction_NS AlkylHalide Alkyl Halide AlkylHalide->Reaction_NS Base_NS Base Base_NS->Reaction_NS Deprotection_NS Deprotection Reaction_NS->Deprotection_NS Alkylpiperazine_NS N-Alkylpiperazine Deprotection_NS->Alkylpiperazine_NS Piperazine_RA Piperazine Reaction_RA Reductive Amination Piperazine_RA->Reaction_RA AldehydeKetone Aldehyde or Ketone AldehydeKetone->Reaction_RA ReducingAgent Reducing Agent ReducingAgent->Reaction_RA Alkylpiperazine_RA N-Alkylpiperazine Reaction_RA->Alkylpiperazine_RA

Caption: Common synthetic routes for N-Alkylpiperazines.

Conclusion

The synthesis of piperazine derivatives is a mature field with a variety of established methods. The choice between acetylation, arylation, and alkylation depends heavily on the target molecule and the desired physicochemical properties.

  • N-acetylation stands out for its simplicity, high yields, and cost-effectiveness, making acetylpiperazine an excellent starting material for further functionalization.

  • N-arylation , while often requiring more complex catalytic systems, provides access to a vast chemical space crucial for CNS-active drugs. The development of efficient catalysts and ligands continues to improve the accessibility of these derivatives.[2]

  • N-alkylation offers a versatile route to a wide range of derivatives, with reductive amination being a particularly powerful and direct method. The use of protecting groups is a key consideration for achieving mono-alkylation.

By understanding the comparative advantages and limitations of these synthetic approaches, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

Comparative Guide to the Structural Validation of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the structural validation of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone, a piperazine derivative of interest in chemical and pharmaceutical research. The validation process is critical for confirming the identity, purity, and stability of newly synthesized compounds. Here, we compare the expected analytical data of the target compound with a potential precursor, 1-acetylpiperazine, to highlight the key structural differences detectable through standard analytical techniques.

Structural Comparison

The primary validation challenge is to confirm the successful addition of the 2-aminoethanone group to the 1-acetylpiperazine backbone. The proposed structure of the final product is compared against the starting material.

  • 1-Acetylpiperazine: The precursor molecule containing a piperazine ring acetylated at one nitrogen atom.[1]

  • This compound: The target molecule, where the second nitrogen of the 1-acetylpiperazine ring is substituted with a 2-aminoethanone moiety.

Structural Validation Workflow

The validation process follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses to confirm the molecular structure and purity.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification purity Purity Assessment (HPLC) purification->purity nmr NMR Spectroscopy (1H & 13C) purity->nmr ms Mass Spectrometry (HRMS) purity->ms ir FT-IR Spectroscopy purity->ir data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Structure Confirmation data_analysis->confirmation

Caption: Workflow for the synthesis, purification, and structural validation of a target chemical compound.

Comparative Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound compared to the 1-acetylpiperazine precursor.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1-Acetylpiperazine Piperazine ring (4H)~3.60Triplet4H
Piperazine ring (4H)~2.80Triplet4H
Acetyl group (-CH₃)~2.10Singlet3H
Amine (-NH)~1.70Broad S1H
This compound Amino group (-NH₂)~3.40Broad S2H
Methylene (-CH₂-) adjacent to C=O~3.30Singlet2H
Piperazine ring (4H) adjacent to acetyl~3.65Triplet4H
Piperazine ring (4H) adjacent to ethanone~2.60Triplet4H
Acetyl group (-CH₃)~2.12Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundCarbon AtomPredicted Chemical Shift (δ, ppm)
1-Acetylpiperazine Amide Carbonyl (C=O)~169.0
Piperazine carbons (4C)~45.0, ~41.0
Acetyl methyl (-CH₃)~21.5
This compound Amide Carbonyl (C=O)~169.2
Ketone Carbonyl (C=O)~171.0
Methylene carbon (-CH₂-)~55.0
Piperazine carbons (4C)~52.0, ~46.0
Acetyl methyl (-CH₃)~21.6

Table 3: Comparative FT-IR Data

Functional GroupExpected Wavenumber (cm⁻¹) for Target CompoundReference Wavenumber (cm⁻¹) for Precursor
N-H Stretch (Amine)3300-3500 (two bands)3200-3400 (one band)
C-H Stretch (Aliphatic)2850-29802850-2980
C=O Stretch (Amide)~1640~1640
C=O Stretch (Ketone)~1725N/A
N-H Bend (Amine)1590-16501590-1650
C-N Stretch1000-12501000-1250

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated Exact Mass (m/z)Ionization Mode
1-Acetylpiperazine C₆H₁₂N₂O128.0950ESI+
This compound C₈H₁₅N₃O₂185.1164ESI+

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data. The following are standard protocols for the key analytical techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Set a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16-64 scans are averaged.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. Set a spectral width of approximately 240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum collected with no sample present. Identify and label the characteristic absorption peaks.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an Electrospray Ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode (ESI+). Calibrate the instrument using a known standard immediately before or during the analysis to ensure high mass accuracy.

  • Data Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺). Compare the measured exact mass to the theoretical mass calculated from the molecular formula. The mass error should be less than 5 ppm for confirmation.

Protocol 4: High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the synthesized compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water (A) and acetonitrile (B) (both containing 0.1% formic acid) at 95:5 (A:B) and ramp to 5:95 (A:B) over 15 minutes.[2][3]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

References

A Researcher's Guide to Spectroscopic Data Comparison for Quality Control of Synthons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the quality of the starting materials, or synthons, is paramount. Ensuring the identity, purity, and consistency of these building blocks is a critical step in guaranteeing the safety and efficacy of the final product. Spectroscopic techniques are indispensable tools in this quality control (QC) process, providing a detailed fingerprint of a synthon's chemical properties. This guide offers a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the quality control of synthons, complete with experimental protocols and data interpretation.

Spectroscopic Techniques at a Glance: A Comparative Overview

The choice of spectroscopic technique for synthon quality control depends on the specific information required. While each method offers unique insights, they are often used in a complementary fashion to build a comprehensive quality profile.

FeatureNMR SpectroscopyIR SpectroscopyMass Spectrometry
Primary Use Structural elucidation, identification of impurities, quantificationIdentification of functional groups, comparison of batch-to-batch consistencyDetermination of molecular weight, identification of impurities and byproducts
Sample Type SolutionsSolids, liquids, gasesSolids, liquids, gases (often coupled with chromatography)
Sensitivity ModerateLow to moderateHigh
Data Output Spectrum of chemical shifts vs. intensitySpectrum of absorbance/transmittance vs. wavenumberSpectrum of ion abundance vs. mass-to-charge ratio
Key Advantages Provides detailed structural information, non-destructive, highly reproducibleFast, easy to use, non-destructiveHigh sensitivity and specificity, provides molecular weight information
Limitations Lower sensitivity than MS, can be complex to interpret for large moleculesLess specific than NMR for complex structuresCan be destructive depending on the ionization method

Data Presentation: A Comparative Analysis of Synthon X Batches

To illustrate the application of these techniques, we present a comparative analysis of a hypothetical "Synthon X," a key intermediate in a drug synthesis pipeline. We compare the data for a qualified reference standard against an alternative supplier's batch and an out-of-specification (OOS) batch from the primary supplier.

¹H NMR Data Comparison

¹H NMR spectroscopy is a powerful tool for confirming the identity of a compound and detecting impurities. The chemical shift (δ), splitting pattern, and integration of the peaks provide a detailed map of the proton environments in the molecule.

Chemical Shift (δ, ppm)Splitting PatternIntegration (Reference Standard)Integration (Alternative Synthon)Integration (OOS Batch)Assignment
7.85d2H2H2HAromatic Protons
7.45t2H2H2HAromatic Protons
4.10q2H2H2H-CH₂-
2.50s3H3H3H-CH₃
1.20t3H3H3H-CH₃
----1.55 (s, 0.1H)Impurity

Interpretation: The ¹H NMR data for the reference standard and the alternative synthon are virtually identical, indicating that the alternative synthon meets the required identity specifications. However, the OOS batch shows an additional singlet at 1.55 ppm, suggesting the presence of an impurity.

FTIR Data Comparison

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The comparison of FTIR spectra between batches can quickly highlight inconsistencies.

Wavenumber (cm⁻¹)Reference StandardAlternative SynthonOOS BatchFunctional Group Assignment
3100-3000PresentPresentPresentC-H stretch (aromatic)
2980-2850PresentPresentPresentC-H stretch (aliphatic)
1715StrongStrongStrongC=O stretch (ester)
1600, 1475PresentPresentPresentC=C stretch (aromatic)
1250StrongStrongStrongC-O stretch (ester)
-AbsentAbsent3400 (broad)O-H stretch (impurity)

Interpretation: The FTIR spectra of the reference standard and the alternative synthon are superimposable, confirming their chemical similarity. The OOS batch, however, displays a broad peak around 3400 cm⁻¹, indicative of an O-H stretching vibration, likely from a water or alcohol impurity.

LC-MS Data Comparison

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique used to determine the molecular weight of the synthon and to detect and identify impurities.

Retention Time (min)m/z (Reference Standard)m/z (Alternative Synthon)m/z (OOS Batch)Interpretation
5.2250.12 [M+H]⁺250.13 [M+H]⁺250.12 [M+H]⁺Synthon X
---4.8268.13 [M+H]⁺

Interpretation: Both the reference standard and the alternative synthon show a single major peak with the expected mass-to-charge ratio (m/z) for Synthon X. The OOS batch also shows the peak for Synthon X, but with an additional peak at a different retention time and with a higher m/z, confirming the presence of a significant impurity.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable spectroscopic data.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the synthon in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks to determine the relative ratios of the protons. Compare the chemical shifts, splitting patterns, and integrations to a reference spectrum.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

    • Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl) to create a thin film. For ATR, place a drop of the liquid directly on the crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands to a reference spectrum to identify functional groups and confirm the identity of the synthon.

LC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the synthon (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture). Filter the solution to remove any particulate matter.

  • LC Method Development: Develop a suitable liquid chromatography method to achieve good separation of the main component from any potential impurities. Key parameters to optimize include the column, mobile phase composition, gradient, and flow rate.

  • MS Parameter Optimization: Optimize the mass spectrometer parameters, including the ionization source (e.g., electrospray ionization - ESI), capillary voltage, and fragmentor voltage, to achieve good ionization of the analyte.

  • Data Acquisition: Inject the sample into the LC-MS system and acquire the data.

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and any impurity peaks. Examine the mass spectrum of each peak to determine its mass-to-charge ratio and compare it to the expected molecular weight.

Visualizing the Quality Control Workflow

A clear workflow is essential for a systematic approach to synthon quality control.

QC_Workflow cluster_start Sample Reception cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_decision Decision New_Batch New Synthon Batch Received NMR ¹H NMR Analysis New_Batch->NMR IR FTIR Analysis New_Batch->IR MS LC-MS Analysis New_Batch->MS Compare_Data Compare Data to Reference Standard NMR->Compare_Data IR->Compare_Data MS->Compare_Data Pass_QC Pass Quality Control Compare_Data->Pass_QC Data Matches Standard Fail_QC Fail Quality Control Compare_Data->Fail_QC Data Deviates

Caption: Workflow for Spectroscopic Quality Control of Synthons.

Logical Decision-Making in Quality Control

The comparison of spectroscopic data against a reference standard forms the basis for accepting or rejecting a synthon batch.

Decision_Tree Start Compare Spectroscopic Data Identity Identity Confirmed? Start->Identity Purity Purity Meets Specification? Identity->Purity Yes Reject Reject Batch Identity->Reject No Accept Accept Batch Purity->Accept Yes Investigate Investigate Deviation Purity->Investigate No Investigate->Reject

Caption: Decision Tree for Synthon Batch Release Based on Spectroscopic Data.

By implementing a robust program of spectroscopic analysis and data comparison, researchers and manufacturers can ensure the quality and consistency of their synthons, leading to more reliable and reproducible scientific outcomes and safer final products.

A Comparative Guide to Piperazine Derivatives in Drug Discovery: Cross-Referencing 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone and other piperazine derivatives, offering insights into their potential therapeutic applications. While experimental data for this compound is not publicly available, this document serves as a framework for its evaluation by cross-referencing its structural features with the well-documented biological activities of analogous compounds. The piperazine scaffold is a versatile pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and neuropharmacological effects.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the target compound, sourced from PubChem, is provided below. This information is crucial for initial assessment and for designing future experimental work.

PropertyValueSource
Molecular FormulaC8H15N3O2PubChem
Molecular Weight185.22 g/mol PubChem
XLogP3-1.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Comparative Analysis of Piperazine Derivatives

To contextualize the potential of this compound, this section presents experimental data from a selection of alternative piperazine derivatives with demonstrated biological activity. These examples are chosen to highlight the diverse therapeutic areas where piperazine-containing compounds have shown promise.

Anticancer Activity

Piperazine derivatives have been extensively investigated for their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of selected compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Vindoline-piperazine conjugate 23 Breast (MDA-MB-468)1.00[1]
Vindoline-piperazine conjugate 25 Non-Small Cell Lung (HOP-92)1.35[1]
Alepterolic acid-piperazine derivative 3n Triple-Negative Breast (MDA-MB-231)5.55 ± 0.56[2]
Indole-piperazine derivative 110 Breast (MCF7)2.92[3]
Indole-piperazine derivative 110 Liver (HUH-7)3.42[3]
Antimicrobial Activity

The piperazine nucleus is a key component in several antimicrobial agents. The table below presents the Minimum Inhibitory Concentration (MIC) of various piperazine derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Piperazine derivative RL-308 Shigella flexineri2[4]
Piperazine derivative RL-308 Staphylococcus aureus4[4]
Mannich base with piperazine 5-7 Micrococcus luteus125-500[5]
Mannich base with piperazine 5-7 Bacillus subtilis125-500[5]
Neuropharmacological Activity

Piperazine derivatives are well-known for their activity on central nervous system targets, particularly G-protein coupled receptors. The following table showcases the receptor binding affinities of selected compounds.

CompoundReceptorKi (nM)Reference
Coumarin-piperazine derivative 4 5-HT1A0.78[6]
Coumarin-piperazine derivative 7 5-HT1A0.57[6]
Indazole-piperazine derivative D2AAK3 Dopamine D2-[7]
Indazole-piperazine derivative D2AAK3 Serotonin 5-HT1A-[7]
Indazole-piperazine derivative D2AAK3 Serotonin 5-HT2A-[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols can serve as a template for the evaluation of this compound.

Cell Viability Assay (MTT Assay) for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., piperazine derivatives) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
  • Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][5]

Radioligand Binding Assay for Receptor Affinity
  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A) are prepared.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and various concentrations of the competing test compound.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation.[6]

Visualizing Workflows and Pathways

To further aid in the understanding of the evaluation process and potential mechanisms of action, the following diagrams are provided.

G General Workflow for Synthesis and Evaluation of Piperazine Derivatives cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization start Starting Materials synthesis Multi-step Synthesis of Piperazine Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Anticancer, Antimicrobial) purification->in_vitro in_vivo In Vivo Models (if promising in vitro results) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and biological evaluation of novel piperazine derivatives.

G Hypothetical Signaling Pathway for a Piperazine-based Kinase Inhibitor cluster_pathway Kinase Signaling Cascade receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Piperazine Derivative (Kinase Inhibitor) inhibitor->raf

Caption: A hypothetical signaling pathway illustrating the mechanism of action for a piperazine-based kinase inhibitor in cancer.

References

A Comparative Guide to In Silico Toxicity Prediction for Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties and versatile biological activities. However, as with any chemical class destined for therapeutic use, a thorough assessment of potential toxicity is paramount. Early-stage evaluation using in silico (computational) methods offers a rapid, cost-effective, and ethically sound approach to flag potential liabilities and guide the design of safer novel piperazine derivatives.

This guide provides a comparative overview of prominent in silico toxicity prediction platforms, using a case study of four known psychoactive piperazine derivatives: N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP). The predictions from these computational tools are contrasted with published experimental data to highlight the strengths and limitations of current predictive models.

Comparative Analysis of In Silico Toxicity Predictions

The following tables summarize the toxicity profiles of the four selected piperazine derivatives as predicted by three freely accessible and widely used in silico toxicology platforms: ProTox-II, admetSAR, and SwissADME. These predictions are compared against experimental hepatotoxicity data.

Table 1: Predicted Toxicity Endpoints for Piperazine Derivatives

CompoundToolPredicted LD₅₀ (rat, acute oral) (mg/kg)Hepatotoxicity PredictionCarcinogenicity PredictionMutagenicity Prediction
BZP ProTox-II500 (Class 4)ActiveInactiveInactive
admetSAR2.585 mol/kg (Class 3)Non-HepatotoxicNon-CarcinogenNon-Mutagen
SwissADME----
TFMPP ProTox-II300 (Class 3)ActiveInactiveInactive
admetSAR2.504 mol/kg (Class 3)Non-HepatotoxicNon-CarcinogenNon-Mutagen
SwissADME----
MeOPP ProTox-II750 (Class 4)ActiveInactiveInactive
admetSAR2.659 mol/kg (Class 3)Non-HepatotoxicNon-CarcinogenNon-Mutagen
SwissADME----
MDBP ProTox-II500 (Class 4)ActiveInactiveInactive
admetSAR2.479 mol/kg (Class 3)Non-HepatotoxicCarcinogenNon-Mutagen
SwissADME----

Note: ProTox-II LD₅₀ classes: Class 3 (Toxic: 50 < LD₅₀ ≤ 300), Class 4 (Harmful: 300 < LD₅₀ ≤ 2000). admetSAR LD₅₀ is in mol/kg. SwissADME does not provide direct toxicity endpoint predictions.

Table 2: Comparison of In Silico Hepatotoxicity Predictions with Experimental Data

CompoundProTox-II PredictionadmetSAR PredictionExperimental EC₅₀ (HepaRG cells)[1]Experimental EC₅₀ (HepG2 cells)[1]Experimental EC₅₀ (Primary Rat Hepatocytes)[1]
BZP ActiveNon-Hepatotoxic> 10 mM3.56 ± 0.23 mM1.83 ± 0.11 mM
TFMPP ActiveNon-Hepatotoxic1.83 ± 0.12 mM0.99 ± 0.05 mM0.44 ± 0.02 mM
MeOPP ActiveNon-Hepatotoxic> 10 mM4.96 ± 0.25 mM2.46 ± 0.13 mM
MDBP ActiveNon-Hepatotoxic3.12 ± 0.19 mM1.57 ± 0.11 mM0.89 ± 0.04 mM

Methodologies and Experimental Protocols

A clear understanding of the underlying methodologies of both predictive models and experimental assays is crucial for interpreting the comparative data.

In Silico Prediction Methodologies
  • ProTox-II: This platform utilizes a combination of chemical similarity, fragment propensities, and machine learning models based on a large database of toxicological data. It predicts various toxicity endpoints, including oral toxicity and organ-specific toxicities like hepatotoxicity, by comparing the input molecule to compounds with known toxic profiles.

  • admetSAR: This tool is primarily based on Quantitative Structure-Activity Relationship (QSAR) models. It uses a variety of molecular descriptors to build statistical models that correlate chemical structure with biological activity or toxicity. The platform provides predictions for a wide range of ADMET properties.

  • SwissADME: While not a dedicated toxicity predictor, SwissADME evaluates physicochemical properties, pharmacokinetics, and drug-likeness, which are important ancillary information for a toxicity assessment. It employs a combination of established rules (like Lipinski's rule of five) and predictive models.

Experimental Protocol: MTT Assay for Hepatotoxicity

The experimental data cited in this guide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[1]

  • Cell Culture: Human hepatoma cell lines (HepaRG and HepG2) and primary rat hepatocytes are cultured under standard conditions to achieve a suitable cell density.

  • Compound Exposure: The cells are incubated with varying concentrations of the piperazine derivatives for a defined period (e.g., 24 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The EC₅₀ value, the concentration at which the compound reduces cell viability by 50%, is calculated by plotting absorbance against compound concentration.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow of this comparative study and a simplified signaling pathway potentially involved in piperazine-induced hepatotoxicity.

G cluster_start Compound Selection cluster_insilico In Silico Prediction cluster_experimental Experimental Validation cluster_analysis Comparative Analysis BZP BZP ProTox ProTox-II BZP->ProTox admetSAR admetSAR BZP->admetSAR SwissADME SwissADME BZP->SwissADME TFMPP TFMPP TFMPP->ProTox TFMPP->admetSAR TFMPP->SwissADME MeOPP MeOPP MeOPP->ProTox MeOPP->admetSAR MeOPP->SwissADME MDBP MDBP MDBP->ProTox MDBP->admetSAR MDBP->SwissADME Comparison Prediction vs. Experimental Data ProTox->Comparison admetSAR->Comparison HepaRG HepaRG Cells MTT MTT Assay HepaRG->MTT HepG2 HepG2 Cells HepG2->MTT RatHepatocytes Primary Rat Hepatocytes RatHepatocytes->MTT MTT->Comparison

Caption: Workflow for comparing in silico toxicity predictions with experimental data.

G Piperazine Piperazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperazine->ROS GSH ↓ Glutathione (GSH) Depletion ROS->GSH MMP ↓ Mitochondrial Membrane Potential ROS->MMP GSH->MMP Caspase ↑ Caspase-3 Activation MMP->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: A potential pathway for piperazine-induced hepatotoxicity.[1]

Discussion and Conclusion

The case study reveals both the promise and the current challenges of in silico toxicity prediction. For hepatotoxicity, the ProTox-II tool correctly flagged all four piperazine derivatives as "Active," aligning with the general observation of cytotoxicity in the experimental models. However, admetSAR predicted them to be "Non-Hepatotoxic," highlighting a significant discrepancy between different predictive models. This underscores the importance of not relying on a single tool but rather using a consensus approach, combining multiple models as recommended by regulatory guidelines like ICH M7 for mutagenicity assessment.

Furthermore, the quantitative predictions of toxicity (LD₅₀ values) provide a useful preliminary classification but do not directly correlate with the in vitro EC₅₀ values. This is expected, as in vivo lethality is a complex endpoint influenced by pharmacokinetics and metabolism, which are not fully captured by simple in vitro cytotoxicity assays. The experimental data clearly show that TFMPP is the most potent cytotoxic agent among the four, a nuance not apparent from the broad LD₅₀ classifications.[1]

For researchers developing novel piperazine derivatives, in silico tools are invaluable for early-stage hazard identification. They can effectively screen large virtual libraries to prioritize compounds with a lower predicted risk for further synthesis and experimental testing. However, as demonstrated, in silico predictions should be treated as hypotheses that require experimental validation. A combination of different computational models, followed by targeted in vitro assays, represents a robust strategy for de-risking novel chemical entities and accelerating the development of safer medicines.

References

Safety Operating Guide

Proper Disposal of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Waste Identification and Collection

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Waste Characterization : this compound should be treated as hazardous chemical waste. Based on data from analogous piperazine compounds, it may exhibit properties of being an irritant and harmful to aquatic life.[1][2]

  • Container Selection : Use a dedicated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[3][4]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][4]

    • The date of waste generation.[3]

    • The name of the principal investigator and the laboratory location.[3]

    • Appropriate hazard pictograms.[3]

Storage of Chemical Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Segregation : Store the waste container in a designated, secure area away from incompatible materials.[3][4] Piperazine derivatives may be incompatible with strong acids and oxidizing agents.[5][6]

  • Containment : Secondary containment should be used to capture any potential leaks or spills.[4]

  • Closure : Keep the waste container tightly sealed except when adding waste.[4]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][4][7] The appropriate disposal route is through a licensed hazardous waste disposal service.

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS office is the primary resource for guidance on chemical waste disposal. They will provide specific instructions and arrange for the collection of the waste.[3]

  • Documentation : Complete any required waste disposal forms provided by your EHS office. This documentation is essential for tracking hazardous waste from generation to final disposal.[3]

  • Professional Disposal : The collected waste will be transported and disposed of by a licensed contractor in accordance with all local, state, and federal regulations.[8] This may involve incineration at a licensed facility or other approved treatment methods.[2]

Summary of Disposal Information

Parameter Guideline Source
Waste Classification Hazardous WasteGeneral laboratory practice
Potential Hazards Skin and eye irritation, harmful to aquatic life[1][2]
Disposal Method Licensed hazardous waste disposal service[3][8]
Prohibited Disposal Do not dispose of in sinks or regular trash[1][4][7]
Container Compatible, leak-proof, and sealed[3][4]
Labeling "Hazardous Waste" with full chemical name and details[3][4]
Storage Segregated, in secondary containment, in a designated area[3][4]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information C->D E Seal Container Tightly D->E F Store in Designated, Secure Area with Secondary Containment E->F G Segregate from Incompatible Materials F->G H Contact Institutional EHS Office G->H I Complete Waste Disposal Forms H->I J Arrange for Pickup by Licensed Waste Contractor I->J

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.